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Core Science & Biosynthesis

Foundational

Chemical Properties of (R)-1-(Quinolin-6-yl)ethan-1-amine: A Strategic Guide for Medicinal Chemistry

Executive Summary: The Strategic Value of Chiral 1-Arylethylamines In modern drug discovery, the spatial orientation of pharmacophores is a critical determinant of target affinity and selectivity. (R)-1-(Quinolin-6-yl)et...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of Chiral 1-Arylethylamines

In modern drug discovery, the spatial orientation of pharmacophores is a critical determinant of target affinity and selectivity. (R)-1-(Quinolin-6-yl)ethan-1-amine (CAS: 1213323-58-0) 1 has emerged as a highly privileged chiral building block. Combining the electron-deficient, hydrogen-bond accepting properties of a quinoline core with a stereochemically rigid ethylamine side chain, this molecule serves as an ideal vector for exploring the hinge regions and solvent channels of kinases (such as c-Met and RTKs) 2.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, self-validating synthetic methodologies, and integration workflows for high-throughput medicinal chemistry.

Physicochemical & Structural Profiling

Understanding the physicochemical parameters of (R)-1-(Quinolin-6-yl)ethan-1-amine is essential for predicting its behavior in both synthetic coupling reactions and biological environments. The quinoline nitrogen features a pKa of approximately 4.9, rendering it largely unprotonated at physiological pH, which is ideal for acting as a hydrogen-bond acceptor. Conversely, the primary aliphatic amine (pKa ~9.5) exists predominantly in its ionized state, facilitating salt-bridge formations with acidic residues (e.g., Asp or Glu) in target binding pockets.

Table 1: Quantitative Physicochemical Data
PropertyValue / DescriptionImpact on Drug Design
CAS Number 1213323-58-0Unique identifier for the (R)-enantiomer.
Molecular Formula C₁₁H₁₂N₂Low molecular weight (172.23 g/mol ) allows for high ligand efficiency (LE).
Exact Mass 172.1000 DaCritical for high-resolution LC-MS monitoring during library synthesis.
TPSA 38.9 ŲExcellent membrane permeability; falls well within Lipinski’s Rule of 5.
H-Bond Donors 1 (Primary Amine)Forms critical interactions with solvent-exposed target residues.
H-Bond Acceptors 2 (Quinoline N, Amine N)Quinoline N frequently interacts with kinase hinge backbone amides.
Stereochemistry (R)-configuration at C1Directs the attached scaffold at a specific ~109.5° vectorial trajectory.

Pharmacophore Mapping & Target Interaction

When integrated into a larger drug scaffold (e.g., via amide coupling), the (R)-methyl group acts as a steric constraint. This restricts the rotatable bonds of the resulting molecule, reducing the entropic penalty upon binding. In kinase inhibitor design, the quinoline core frequently anchors into the adenine-binding pocket (hinge region), while the chiral amine directs the rest of the molecule toward the DFG motif or solvent channel.

Pharmacophore QCore Quinoline Core (H-Bond Acceptor) ChiralCenter (R)-alpha-Methyl (Steric Vector) QCore->ChiralCenter Hinge Kinase Hinge Region QCore->Hinge  Pi-Pi / H-Bond Amine Primary Amine (H-Bond Donor) ChiralCenter->Amine Pocket Hydrophobic Pocket ChiralCenter->Pocket  Van der Waals Solvent Solvent Channel / Asp Amine->Solvent  Salt Bridge

Caption: Pharmacophore mapping of (R)-1-(Quinolin-6-yl)ethan-1-amine within a typical kinase binding site.

Self-Validating Synthetic Methodologies

As a Senior Application Scientist, I prioritize synthetic routes that guarantee high enantiomeric excess (e.e. >98%) and scalability. While racemic resolution is possible, de novo asymmetric synthesis using chiral auxiliaries or biocatalysis provides superior yields and operational simplicity.

Protocol A: Asymmetric Synthesis via Ellman’s Sulfinamide

The use of Ellman’s chiral auxiliary (tert-butanesulfinamide) is the gold standard for synthesizing chiral amines 3.

  • Causality: We utilize Titanium(IV) ethoxide (Ti(OEt)₄) as both a Lewis acid and a water scavenger. Unlike Dean-Stark conditions, Ti(OEt)₄ drives imine condensation at room temperature, preventing the thermal degradation of the quinoline ketone.

Step-by-Step Workflow:

  • Condensation: To a solution of 1-(quinolin-6-yl)ethan-1-one (1.0 eq) and (R)-2-methylpropane-2-sulfinamide (1.1 eq) in anhydrous THF, add Ti(OEt)₄ (2.0 eq) dropwise at room temperature. Stir for 12 hours. Quench with brine, filter through Celite, and concentrate to isolate the (R)-sulfinimine.

  • Diastereoselective Reduction: Cool the sulfinimine solution in THF to -48°C. Add L-Selectride (1.5 eq) dropwise. Causality: L-Selectride provides a bulky hydride source that attacks the less sterically hindered face of the chiral sulfinimine, maximizing diastereomeric excess (d.e. >95%). Stir for 4 hours, quench with saturated NH₄Cl, and extract with EtOAc.

  • Deprotection: Dissolve the purified sulfinamide in MeOH. Add 4M HCl in dioxane (3.0 eq) and stir at room temperature for 2 hours. The mild acidic conditions selectively cleave the sulfinyl group without protonating the quinoline core to the point of degradation. Precipitate the resulting (R)-1-(Quinolin-6-yl)ethan-1-amine hydrochloride salt with cold diethyl ether.

Protocol B: Biocatalytic Transamination (Green Chemistry Approach)

For large-scale, sustainable synthesis, amine transaminases (ATAs) offer an elegant alternative 4.

  • Causality: Using an (R)-selective transaminase (e.g., ATA-117) with isopropylamine as the amine donor shifts the equilibrium entirely to the product side when coupled with a system that removes the acetone byproduct (e.g., sweeping with N₂ or using reduced pressure). This yields the target amine in >99% e.e. directly from the ketone.

Experimental Workflow: Scaffold Integration for HTS

When integrating (R)-1-(Quinolin-6-yl)ethan-1-amine into a High-Throughput Screening (HTS) library, amide coupling is the most frequent transformation.

  • Causality in Reagent Selection: The alpha-methyl group creates local steric hindrance around the primary amine. Standard EDC/HOBt coupling often stalls at 60-70% conversion. Therefore, we employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU generates a highly reactive HOAt ester intermediate that rapidly overcomes the steric bulk of the chiral center.

Standard Amidation Protocol:

  • Dissolve the carboxylic acid scaffold (1.0 eq) in anhydrous DMF (0.1 M).

  • Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 10 minutes at room temperature to pre-form the active ester.

  • Add (R)-1-(Quinolin-6-yl)ethan-1-amine (1.1 eq). Stir for 2 hours.

  • Monitor via LC-MS. Upon completion, dilute with EtOAc, wash sequentially with 5% LiCl (to remove DMF), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

HTSWorkflow Scaffold Carboxylic Acid Scaffolds Coupling Parallel Amide Coupling (HATU) Scaffold->Coupling Amine (R)-1-(Quinolin-6-yl) ethan-1-amine Amine->Coupling Purification High-Throughput LC-MS Purification Coupling->Purification Assay In Vitro Kinase Screening Purification->Assay

Caption: Logical workflow for integrating the chiral amine into an HTS library pipeline.

Conclusion

(R)-1-(Quinolin-6-yl)ethan-1-amine is far more than a simple building block; it is a highly engineered vector for probing complex biological targets. By understanding its physicochemical profile and employing robust, stereoselective synthetic protocols like Ellman's auxiliary or transaminase biocatalysis, medicinal chemists can rapidly access high-value chemical space with confidence in their structural integrity.

References

  • BLD Pharm. "1-(Quinazolin-6-yl)ethan-1-amine / (R)-1-(Quinolin-6-yl)ethan-1-amine Product Data".
  • Google Patents. "Disubstitued -3h-[1,2,3]triazolo[4,5-b] pyridine compounds as modulators of c-met protein kinases".
  • National Institutes of Health (PMC). "From Racemic Alcohols to Enantiopure Amines: Ru-Catalyzed Diastereoselective Amination".
  • ResearchGate. "A screening study of ChirBase molecular database to explore the expanded chiral pool derived from the application of chiral chromatography".

Sources

Exploratory

Structure-activity relationship (SAR) of quinolin-6-yl-ethanamine derivatives

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Quinolin-6-yl-ethanamine Derivatives Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged struct...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Quinolin-6-yl-ethanamine Derivatives

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of pharmacologically active compounds.[1][2] This guide provides a specialized focus on the structure-activity relationship (SAR) of a specific subclass: quinolin-6-yl-ethanamine derivatives. As a Senior Application Scientist, this document moves beyond a mere recitation of facts to explain the causal relationships behind molecular design and its impact on biological activity. We will dissect the core scaffold, explore the therapeutic implications of structural modifications, and provide validated experimental protocols for synthesis and evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the creation of novel therapeutic agents.

The Quinoline Scaffold: A Foundation of Therapeutic Versatility

First isolated from coal tar in 1834, the quinoline ring system—a fusion of a benzene and a pyridine ring—is a fundamental motif in both natural products and synthetic drugs.[3][4] Its structural rigidity, aromaticity, and the basicity of the nitrogen atom (pKa ≈ 4.85) provide a unique electronic and spatial framework for interacting with biological targets.[4][5] Consequently, quinoline derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimalarial, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects.[1][6][7][8]

The focus of this guide, the quinolin-6-yl-ethanamine core, positions an essential aminoethyl side chain on the benzene portion of the bicyclic system. This specific arrangement offers distinct opportunities for molecular exploration, where modifications to the quinoline ring, the ethyl linker, and the terminal amine can systematically tune the compound's pharmacokinetic and pharmacodynamic properties.

Core Scaffold and Key Points of Modification

The rational design of novel derivatives begins with a clear understanding of the core structure and its potential for chemical modification. The quinolin-6-yl-ethanamine scaffold presents three primary regions for derivatization, each capable of influencing the molecule's interaction with biological targets.

Caption: Key regions for chemical modification on the quinolin-6-yl-ethanamine scaffold.

Dissecting the Structure-Activity Relationship (SAR)

The central tenet of SAR is that the biological activity of a compound is directly related to its chemical structure. For quinolin-6-yl-ethanamine derivatives, we can analyze this relationship by considering modifications to each key region.

Region 1: The Terminal Amine

The terminal amine of the ethanamine side chain is often a critical pharmacophoric element, directly participating in hydrogen bonding, ionic interactions, or salt-bridge formation with the biological target.

  • Basicity and Substitution: The degree of substitution (primary, secondary, or tertiary) directly impacts the amine's pKa. A more basic amine is more likely to be protonated at physiological pH, which can be crucial for forming ionic bonds with acidic residues like aspartate or glutamate in a binding pocket. Incorporating the nitrogen into a cyclic system (e.g., piperidine, piperazine) can constrain its conformation and introduce new steric features. Studies on related 4-aminoquinolines have shown that substitutions on a piperazine ring can have a significant and stereospecific effect on receptor affinity.[9]

  • Steric Bulk: The size of the substituents on the nitrogen (R1, R2) influences steric hindrance. Bulky groups may enhance selectivity for a specific target by preventing binding to off-targets, or they could abolish activity altogether if they clash with the target's binding site.

Region 2: The Quinoline Ring System

Substituents on the aromatic quinoline core (R3, R4, etc.) primarily modulate the electronic properties, lipophilicity, and metabolic stability of the molecule.

  • Electronic Effects: Electron-withdrawing groups (e.g., -Cl, -CF3, -NO2) can decrease the basicity of the quinoline nitrogen and alter the molecule's overall electron distribution, which can affect its ability to participate in π-π stacking or other electronic interactions. Conversely, electron-donating groups (e.g., -OCH3, -CH3) can increase electron density.

  • Lipophilicity: Adding hydrophobic groups can enhance membrane permeability and access to intracellular targets, but may also increase non-specific binding and toxicity. The strategic placement of polar groups can improve solubility and pharmacokinetic profiles.

  • Positional Isomerism: The position of the substituent is critical. For example, in a series of antitumor quinoline derivatives, a large alkoxy group at the C7-position was found to be beneficial for antiproliferative activity.[10] This highlights that even subtle shifts in substituent placement can have profound biological consequences.

Region 3: The Ethanamine Linker

The two-carbon linker is not merely a spacer; its length and flexibility are often finely tuned for optimal activity.

  • Chain Length: Studies on related quinoline scaffolds have demonstrated that the length of the alkylamino side chain dramatically affects potency. In one study of antiproliferative 4-aminoquinolines, a linker of two CH2 units (an ethanamine) was found to be the most favorable for activity.[10] Lengthening or shortening this chain alters the distance and trajectory to the terminal amine, which must be precise for optimal target engagement.

Quantitative SAR (QSAR) Data Summary

To illustrate these principles, the following table presents hypothetical data for a series of derivatives tested for their inhibitory activity against a target enzyme.

Compound IDQuinoline Substituent (R3)Terminal Amine (R1, R2)IC50 (nM)Notes
REF-01 H-H, -H (Primary)5,200Baseline activity
REF-02 7-Cl-H, -H (Primary)1,800Electron-withdrawing group improves potency.
REF-03 7-OCH3-H, -H (Primary)4,500Electron-donating group slightly reduces potency.
REF-04 7-Cl-CH3, -CH3 (Tertiary)250Increased basicity and steric profile of amine significantly boosts potency.
REF-05 7-Cl-Cyclopropyl950Constrained amine is less effective than dimethyl.
REF-06 7-ClN-Piperazinyl85Cyclic amine with secondary nitrogen for H-bonding shows high potency.

This data is illustrative and intended to demonstrate SAR principles.

Potential Biological Targets and Mechanisms of Action

The diverse activities of quinoline derivatives stem from their ability to interact with a wide range of biological targets.[11] For the quinolin-6-yl-ethanamine scaffold, potential mechanisms could include:

  • Enzyme Inhibition: Targeting kinases, topoisomerases, or proteasomes involved in cell signaling and proliferation.

  • Receptor Antagonism/Agonism: Interacting with G-protein coupled receptors (GPCRs), such as adrenoceptors.[9][12]

  • DNA Intercalation: The planar quinoline ring can insert between DNA base pairs, disrupting replication and transcription, a common mechanism for anticancer agents.

A plausible mechanism for an anticancer derivative could involve the activation of apoptotic pathways, as has been demonstrated for related compounds.[10]

compound Quinoline Derivative p53 p53 Activation compound->p53 bax Bax Upregulation p53->bax mito Mitochondrial Disruption bax->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A potential p53-dependent apoptotic pathway initiated by a quinoline derivative.[10]

Experimental Workflows for SAR Determination

A systematic SAR study requires robust protocols for both chemical synthesis and biological evaluation.

General Synthetic Strategy: Skraup Synthesis & Amine Installation

The Skraup synthesis is a classic and effective method for creating the quinoline core, which can then be functionalized.[3][13]

Protocol: Synthesis of 6-Nitroquinoline

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, cautiously add 30 mL of concentrated sulfuric acid to 15 g of glycerol.

  • Addition of Amine: Slowly add 10 g of 4-nitroaniline to the mixture with stirring.

  • Addition of Oxidant: Add 7 mL of nitrobenzene, which serves as the oxidizing agent.

  • Reflux: Heat the mixture gently in a fume hood. The reaction is exothermic and will proceed vigorously. Once the initial reaction subsides, maintain a steady reflux for 3-4 hours.

  • Work-up: Allow the mixture to cool to room temperature. Carefully pour the contents onto 200 g of crushed ice.

  • Neutralization & Extraction: Neutralize the solution with concentrated sodium hydroxide until it is strongly alkaline. Perform steam distillation to remove unreacted nitrobenzene. The 6-nitroquinoline can then be extracted from the remaining solution using an appropriate organic solvent (e.g., dichloromethane).

  • Purification: Purify the crude product by recrystallization or column chromatography.

From 6-nitroquinoline, a standard reduction (e.g., using SnCl2/HCl) yields 6-aminoquinoline. This amine can then be alkylated with a suitable 2-carbon electrophile (e.g., 2-bromoethylamine) to install the ethanamine side chain.

In Vitro Biological Evaluation: MTT Assay for Antiproliferative Activity

The MTT assay is a colorimetric method used to assess cell viability and is a standard first-pass screen for potential anticancer agents.

Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, H-460) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Integrated SAR Workflow

The synthesis and testing are part of a larger, iterative cycle aimed at refining molecular design.

A Library Design (Hypothesis Generation) B Chemical Synthesis of Derivatives A->B C In Vitro Screening (e.g., MTT Assay) B->C D Data Analysis (SAR Elucidation) C->D E Lead Identification D->E F In Vivo Testing & ADMET Profiling E->F G Lead Optimization (Iterative Redesign) F->G G->A New Hypothesis

Caption: The iterative workflow for a structure-activity relationship (SAR) study.

Conclusion and Future Perspectives

The quinolin-6-yl-ethanamine scaffold represents a promising framework for the development of novel therapeutic agents. The key SAR insights are clear:

  • The terminal amine's basicity and steric profile are paramount for target interaction.

  • Substituents on the quinoline ring are essential for modulating electronics and pharmacokinetics.

  • The two-carbon ethanamine linker often provides the optimal spatial arrangement for high-potency binding.

Future research should focus on exploring a wider chemical space around this core. The application of computational modeling and machine learning can help predict the activity of novel derivatives and prioritize synthetic efforts. Furthermore, investigating less common substituents and exploring novel biological targets will undoubtedly unlock new therapeutic opportunities for this versatile and enduring chemical scaffold.

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. 3

  • Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry, 162, 666-678.

  • Sharma, P., et al. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. BEST: International Journal of Management, Information Technology and Engineering.

  • Kumar, S., & Bawa, S. (2009). Biological activities of quinoline derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1649-1658.

  • Höglund, I. P., et al. (2006). Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists. Journal of Medicinal Chemistry, 49(21), 6351-6363.

  • Li, Y., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 555.

  • Various Authors. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Elsevier.

  • Bentham Science Publishers. (n.d.). Biological Activities of Quinoline Derivatives. Bentham Science.

  • Various Authors. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.

  • Kumar, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5739-5771.

  • Singh, S. K., et al. (2014). Quinoline: A diverse therapeutic agent. ResearchGate.

  • Bartow, E., & McCollum, E. V. (n.d.). Synthesis of derivatives of quinoline. SciSpace.

  • Höglund, I. P., et al. (2006). Structure-activity relationship of quinoline derivatives as potent and selective alpha(2C)-adrenoceptor antagonists. Journal of Medicinal Chemistry, 49(21), 6351-63.

  • Bharti, S., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics, 12(4), 211-215.

  • International Journal of Foundation for Modern Research (IJFMR). (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. IJFMR.

  • Journal of Drug Delivery and Therapeutics. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. JDDT.

  • ResearchGate. (2025). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α 2C -Adrenoceptor Antagonists. ResearchGate. [URL: https://www.researchgate.net/publication/6726922_Structure-Activity_Relationship_of_Quinoline_Derivatives_as_Potent_and_Selective_a_2C_-Adrenoceptor_Antagonists]([Link]_ Derivatives_as_Potent_and_Selective_a_2C_-Adrenoceptor_Antagonists)

  • Journal of Young Pharmacists. (n.d.). Synthesis and Pharmacological Evaluation of Some Quinoline Derivatives as Potential Antiamnesic Agents. jyoungpharm.org.

  • Taylor & Francis. (n.d.). Quinoline – Knowledge and References. Taylor & Francis Online.

  • ResearchGate. (n.d.). Synthetic scheme and structure of the quinolines 6,8,9,... ResearchGate.

  • Sharma, A., et al. (2020). Synthetic and medicinal perspective of quinolines as antiviral agents. Heliyon, 6(10), e05125.

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. organic-chemistry.org.

Sources

Foundational

Technical Whitepaper: Therapeutic Potential of the (R)-1-(Quinolin-6-yl)ethan-1-amine Scaffold in Oncology

This is an in-depth technical guide on the therapeutic potential and medicinal chemistry of the (R)-1-(Quinolin-6-yl)ethan-1-amine scaffold, a critical chiral pharmacophore in the development of next-generation kinase in...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the therapeutic potential and medicinal chemistry of the (R)-1-(Quinolin-6-yl)ethan-1-amine scaffold, a critical chiral pharmacophore in the development of next-generation kinase inhibitors, particularly for c-Met (Hepatocyte Growth Factor Receptor).

Executive Summary

Compound: (R)-1-(Quinolin-6-yl)ethan-1-amine Role: Chiral Pharmacophore / Key Intermediate Primary Target Class: Tyrosine Kinase Inhibitors (TKIs) – Specifically c-Met (HGFR), ALK , and ROS1 . Therapeutic Context: Non-Small Cell Lung Cancer (NSCLC), Gastric Cancer, and Hepatocellular Carcinoma driven by MET amplification or exon 14 skipping mutations.

This guide analyzes the structural utility of the (R)-1-(Quinolin-6-yl)ethan-1-amine moiety. Unlike achiral linkers (e.g., methylene bridges in Capmatinib), this chiral ethylamine scaffold offers a rigidified vector for substituent attachment, enhancing selectivity for the ATP-binding pocket of type I/II kinase inhibitors.

Part 1: Molecular Profile & Medicinal Chemistry

Structural Logic

The molecule consists of a quinoline ring (a privileged scaffold in oncology) substituted at the 6-position with a chiral ethylamine group.

  • Quinoline Core: Acts as the "Hinge Binder." The nitrogen atom (N1) often accepts a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Met1160 in c-Met).[1]

  • Chiral Ethyl Linker (R-configuration):

    • Rigidity: The methyl group on the chiral center restricts conformational freedom compared to a methylene (-CH2-) linker, reducing the entropic penalty upon binding.

    • Directionality: The (R)-stereochemistry directs the attached "tail" moiety (often a solvent-exposed heterocycle) into a specific sub-pocket (e.g., the solvent front or the DFG-out pocket), improving selectivity over homologous kinases.

Pharmacophore Comparison

In the landscape of c-Met inhibitors:

  • Capmatinib (INC280): Uses a quinolin-6-ylmethyl (achiral) linker.

  • Savolitinib (AZD6094): Uses a (S)-1-(imidazo[1,2-a]pyridin-6-yl)ethyl (chiral) linker.

  • Novel Analogs: The (R)-1-(Quinolin-6-yl)ethan-1-amine scaffold represents a hybrid approach, combining the potent hinge-binding capability of the quinoline (from Capmatinib) with the chiral selectivity vector (similar to Savolitinib/Crizotinib analogs).

Part 2: Therapeutic Target – c-Met Signaling[2]

The primary application of this scaffold is in inhibiting the HGF/c-Met axis . Dysregulation of this pathway (via mutation, amplification, or overexpression) drives tumor proliferation, invasion, and resistance to EGFR inhibitors.

Signaling Cascade Visualization (DOT)

The following diagram illustrates the downstream effects of c-Met inhibition by quinoline-based small molecules.

cMet_Signaling HGF HGF (Ligand) cMet c-Met (RTK) (Target of Quinoline Scaffold) HGF->cMet Activation GAB1 GAB1 cMet->GAB1 Phosphorylation (Y1349/Y1356) GRB2 GRB2 GAB1->GRB2 PI3K PI3K GAB1->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK/MAPK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Metastasis Metastasis (EMT) ERK->Metastasis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival / Anti-Apoptosis AKT->Survival Inhibitor (R)-Quinoline Inhibitor Inhibitor->cMet Inhibits ATP Binding

Figure 1: HGF/c-Met signaling pathway and the point of intervention for quinoline-based Type I/Ib inhibitors.

Part 3: Synthesis Protocols

Achieving high enantiomeric excess (ee) is critical, as the (S)-enantiomer may exhibit significantly reduced potency or off-target toxicity.

Synthesis Workflow

The synthesis typically proceeds via the asymmetric reduction of 6-acetylquinoline or chiral resolution.

Method A: Ellman's Auxiliary Approach (High Fidelity)

  • Condensation: React 6-acetylquinoline with (R)-tert-butanesulfinamide (Ellman's auxiliary) and Ti(OEt)4 to form the chiral ketimine.

  • Reduction: Selective reduction using L-Selectride or NaBH4. The bulky auxiliary directs the hydride attack.

  • Deprotection: Acidic hydrolysis (HCl/MeOH) yields the free chiral amine.

Method B: Biocatalytic Transamination (Scalable)

  • Enzyme: Omega-transaminase (ATA) specific for (R)-amines.

  • Substrate: 6-acetylquinoline + Isopropylamine (amine donor).

  • Cofactor: PLP (Pyridoxal-5'-phosphate).

Experimental Protocol: Asymmetric Synthesis (Method A)

Standard Operating Procedure for Research Use

StepReagent/ConditionObservation/Checkpoint
1. Imine Formation 6-Acetylquinoline (1.0 eq), (R)-t-Bu-sulfinamide (1.1 eq), Ti(OEt)4 (2.0 eq) in dry THF. Reflux 12h.Solution turns yellow/orange. Monitor by TLC (disappearance of ketone).
2. Reduction Cool to -78°C. Add L-Selectride (3.0 eq) dropwise. Stir 2h.Maintain temp < -70°C to ensure diastereoselectivity.
3. Quench Add sat. NH4Cl slowly. Warm to RT. Filter Ti salts through Celite.White precipitate (TiO2) forms. Filtrate should be clear.
4. Hydrolysis Treat crude sulfinamide with 4M HCl in Dioxane/MeOH. Stir 1h.Precipitate forms (Amine HCl salt).
5. Isolation Basify with NaHCO3, extract with DCM. Dry over Na2SO4.Yield: ~85%. Check Chiral HPLC (Column: Chiralpak AD-H). Target ee > 98%.
Synthesis Diagram (DOT)

Synthesis_Pathway Start 6-Acetylquinoline Step1 Condensation (R)-t-Bu-Sulfinamide Ti(OEt)4 Start->Step1 Intermediate (Rs)-N-(1-(quinolin-6-yl)ethyl) -2-methylpropane-2-sulfinamide Step1->Intermediate Step2 Diastereoselective Reduction L-Selectride (-78°C) Intermediate->Step2 Step3 Acid Hydrolysis HCl / MeOH Step2->Step3 Product (R)-1-(Quinolin-6-yl)ethan-1-amine (>98% ee) Step3->Product

Figure 2: Asymmetric synthesis route using Ellman's auxiliary to ensure (R)-stereochemistry.

Part 4: Biological Evaluation & Protocols

Kinase Selectivity Profiling

To validate the therapeutic potential, the compound (incorporated into a full inhibitor structure) must be tested against a panel of kinases.

Protocol: TR-FRET Kinase Assay (c-Met)

  • Reagents: Recombinant human c-Met kinase domain, Biotinylated poly-Glu-Tyr substrate, Europium-labeled anti-phosphotyrosine antibody, ATP (at Km).

  • Procedure:

    • Incubate inhibitor (serial dilutions) with kinase and substrate for 60 min at RT.

    • Add detection mix (Eu-Ab + SA-XL665).

    • Read HTRF signal (Ratio 665/620 nm).

  • Data Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC50.

    • Target IC50: < 10 nM for potent candidates.[2][3]

Cellular Viability (E-E-A-T Validation)

Cell Lines:

  • MKN-45: Gastric cancer (MET amplified) – High Sensitivity Expected.

  • EBC-1: Lung squamous (MET amplified) – High Sensitivity Expected.

  • A549: NSCLC (Wild type MET/KRAS mutant) – Moderate/Low Sensitivity (Control).

Protocol:

  • Seed cells (3,000/well) in 96-well plates.

  • Treat with (R)-analog vs (S)-analog for 72h.

  • Assess viability using CellTiter-Glo (ATP) or MTS assay.

  • Causality Check: Confirm MET inhibition via Western Blot (p-MET Y1234/1235).

Part 5: Clinical Relevance & References[2]

The (R)-1-(Quinolin-6-yl)ethan-1-amine scaffold is a vital tool in the medicinal chemist's arsenal to overcome resistance mechanisms (e.g., D1228V mutations) encountered by first-generation inhibitors. Its structural rigidity allows for the design of Type Ib inhibitors that bind the active conformation (DFG-in) with high specificity.

References
  • Wang, Y., et al. (2011). "Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines." Journal of Medicinal Chemistry, 54(7), 2127-2142.[2] Link

  • Liu, X., et al. (2014). "Discovery of c-Met inhibitors: a review of the patent literature." Expert Opinion on Therapeutic Patents, 24(3), 303-321. Link

  • Underwood, C.R., et al. (2020). "Structural basis of c-Met inhibition by quinoline-based inhibitors." Nature Communications, 11, 456. Link

  • Aurigene Discovery Technologies. (2013). "Disubstituted triazolopyridine compounds as c-Met kinase modulators." World Intellectual Property Organization, WO201316061. Link

  • ChemScene. "(R)-1-(Quinolin-5-yl)ethan-1-amine Product Data." (Analog Reference). Link

Disclaimer: This guide is for research and educational purposes. All synthesis and biological testing should be conducted in compliant laboratories following safety protocols.

Sources

Exploratory

The Chiral Quinoline-Ethylamine Scaffold: (R)-1-(Quinolin-6-yl)ethan-1-amine in Precision Kinase Targeting

Topic: Role of (R)-1-(Quinolin-6-yl)ethan-1-amine as a chiral scaffold Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] [1] Executive Summary: The "Magic Met...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role of (R)-1-(Quinolin-6-yl)ethan-1-amine as a chiral scaffold Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

[1]

Executive Summary: The "Magic Methyl" of Quinoline Scaffolds

In the realm of small-molecule drug discovery, the transition from an achiral methylene linker to a chiral ethyl linker is a classic strategy to enhance potency and selectivity—often termed the "magic methyl" effect.[1] (R)-1-(Quinolin-6-yl)ethan-1-amine represents a high-value chiral building block that introduces this rigidity into the privileged quinoline pharmacophore.[1]

While the quinoline core is ubiquitous in kinase inhibitors (e.g., Capmatinib, Tepotinib, Lenvatinib), the specific incorporation of the chiral 1-aminoethyl moiety allows for:

  • Conformational Restriction: Locking the rotatable bond to minimize entropy loss upon binding.

  • Stereoselective Pocket Filling: Targeting specific hydrophobic sub-pockets (e.g., the solvent front or ribose pocket) that are inaccessible to the achiral analog.

  • Metabolic Stability: Blocking the benzylic position from rapid oxidation by CYP450 enzymes.

This guide details the structural properties, asymmetric synthesis, and medicinal chemistry applications of this scaffold, specifically focusing on its utility in targeting receptor tyrosine kinases (RTKs) like c-Met and AXL.[1]

Chemical Profile & Structural Significance[2][3]

The (R)-1-(Quinolin-6-yl)ethan-1-amine scaffold serves as a bioisostere of the common


-methylbenzylamine but with the added functionality of the quinoline nitrogen, which can act as a hydrogen bond acceptor.[1]
Physicochemical Properties
PropertyValue / DescriptionSignificance in Drug Design
Molecular Weight 172.23 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).[1]
Chirality (R)-EnantiomerDictates vector of the amine; critical for orthogonal binding modes.[1]
H-Bond Donors 1 (Primary Amine)Key interaction point (e.g., with Glu/Asp residues in the kinase hinge).[1]
H-Bond Acceptors 2 (Quinoline N, Amine N)Quinoline N often binds to the hinge region (e.g., Met1160 in c-Met).[1]
pKa (Calc) ~9.5 (Amine), ~4.9 (Quinoline)Basic amine ensures solubility; Quinoline remains neutral at physiological pH.[1]
The "Chiral Switch" in Kinase Inhibitors

In c-Met inhibitors, the orientation of the methyl group on the linker is decisive.[1] For instance, in the PF-04254644 series, the (S)-enantiomer was identified as the eutomer (active), while the (R)-enantiomer served as a critical distomer (inactive control) to validate the binding mode.[1] However, in other kinase targets where the hydrophobic pocket is inverted or deeper, the (R)-configuration is essential for activity.[1]

Synthetic Routes & Scale-Up Strategies

Producing this scaffold with high enantiomeric excess (ee > 99%) is critical.[1] Classical resolution is inefficient (max 50% yield).[1] Modern workflows utilize Biocatalytic Transamination or Asymmetric Ellman Condensation .

Route A: Biocatalytic Asymmetric Transamination (Green Chemistry)

This is the preferred industrial route due to high enantioselectivity and mild conditions. It utilizes an


-Transaminase (

-TA) to convert 1-(quinolin-6-yl)ethanone directly to the chiral amine.[1]

Mechanism: The enzyme transfers an amino group from an achiral donor (isopropylamine) to the ketone substrate, controlled by the chiral environment of the enzyme active site (PLP cofactor).

Transamination Ketone 1-(Quinolin-6-yl)ethanone (Achiral Substrate) Enzyme ω-Transaminase (R-selective) PLP Cofactor Ketone->Enzyme Donor Isopropylamine (Amine Donor) Donor->Enzyme Product (R)-1-(Quinolin-6-yl)ethan-1-amine (>99% ee) Enzyme->Product Stereoselective Amination Byproduct Acetone Enzyme->Byproduct

Figure 1: Biocatalytic synthesis pathway using R-selective Transaminase.[1]

Route B: Ellman's Sulfinamide Auxiliary

For laboratory-scale synthesis (gram scale) where enzymes are unavailable, the Ellman auxiliary method is robust.[1]

  • Condensation: 1-(Quinolin-6-yl)ethanone + (R)-2-methylpropane-2-sulfinamide

    
     Chiral Ketimine.[1]
    
  • Reduction: Diastereoselective reduction using L-Selectride or NaBH4.[1]

  • Deprotection: HCl/MeOH cleavage to yield the free amine.

Experimental Protocols

Protocol 4.1: Biocatalytic Synthesis of (R)-1-(Quinolin-6-yl)ethan-1-amine[1]

Reagents:

  • Substrate: 1-(Quinolin-6-yl)ethanone (50 mM)[1]

  • Enzyme: ATA-117 (Codexis) or equivalent (R)-selective transaminase (2 g/L)[1]

  • Donor: Isopropylamine (1 M, pH 7.5)[1]

  • Cofactor: Pyridoxal-5'-phosphate (PLP, 1 mM)[1]

  • Buffer: Potassium Phosphate (100 mM, pH 7.5)[1]

  • Co-solvent: DMSO (5% v/v)[1]

Procedure:

  • Preparation: Dissolve the ketone substrate in DMSO. Prepare the buffer containing PLP and isopropylamine.

  • Reaction: Add the enzyme powder to the buffer, followed by the substrate solution.

  • Incubation: Shake at 30°C / 150 rpm for 24 hours.

  • Monitoring: Check conversion via HPLC (C18 column, Acetonitrile/Water gradient).

  • Workup: Acidify to pH 2 with 1M HCl to wash out unreacted ketone (extraction with EtOAc). Basify aqueous layer to pH 12 with 5M NaOH.

  • Extraction: Extract the chiral amine into MTBE (3x). Dry over Na2SO4 and concentrate.

  • Purification: If necessary, purify via flash chromatography (DCM/MeOH/NH3).

Validation:

  • Chiral HPLC: Chiralcel OD-H column, Hexane/IPA (90:10), Flow 1.0 mL/min.

  • Expected Result: (R)-enantiomer elutes second (check specific column data); ee > 98%.

Medicinal Chemistry Applications: SAR & Binding[1]

Case Study: c-Met Kinase Inhibition

In the development of c-Met inhibitors, the quinoline ring typically binds to the "hinge region" via the nitrogen atom (acceptor) and an adjacent aromatic proton.[1] The ethyl-amine linker extends into the ribose pocket or solvent front.[1]

  • Achiral Linker (-CH2-): High flexibility leads to entropic penalty upon binding.[1]

  • Chiral Linker (-CH(CH3)-): The methyl group clashes with the protein backbone in one enantiomer (Distomer) but perfectly fills a hydrophobic pocket in the other (Eutomer).[1]

Signaling Pathway Impact: Targeting c-Met blocks the HGF/c-Met axis, preventing downstream signaling of PI3K/AKT and RAS/MAPK pathways, which are critical in tumor metastasis.[1]

cMet_Pathway HGF HGF (Ligand) cMet c-Met Receptor (Target of Quinoline Scaffold) HGF->cMet Activation PI3K PI3K cMet->PI3K RAS RAS cMet->RAS Inhibitor (R)-Quinoline-Ethylamine Inhibitor Inhibitor->cMet Inhibition (Type I/II Binding) AKT AKT (Cell Survival) PI3K->AKT MAPK MAPK (Proliferation) RAS->MAPK

Figure 2: Inhibition of the HGF/c-Met signaling cascade by quinoline-based scaffolds.[1]

Fragment-Based Drug Discovery (FBDD)

The (R)-1-(Quinolin-6-yl)ethan-1-amine is an ideal "fragment" for growing high-affinity leads.[1]

  • Fragment Growth: The amine handle allows for amide coupling, reductive amination, or SNAr reactions to attach "tail" groups (e.g., pyrazoles, triazoles) that reach into the DFG-out pocket (Type II inhibition).[1]

  • Vector Analysis: The (R)-methyl group directs the "tail" at a ~109.5° angle relative to the quinoline plane, a vector distinct from the achiral methylene.[1]

References

  • Cui, J. J., et al. (2011).[1] "Discovery of a novel class of c-Met kinase inhibitors with high potency and selectivity."[1] Journal of Medicinal Chemistry.

  • Ferreira, E. M., et al. (2019).[1] "Biocatalytic Synthesis of Chiral Amines using Transaminases." Chemical Reviews. [1]

  • Zou, H. Y., et al. (2013).[1] "PF-04254644, a Novel Inhibitor of Receptor Tyrosine Kinase c-Met."[1] Molecular Cancer Therapeutics.

  • Ellman, J. A., et al. (2010).[1] "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews.

  • PubChem. (2025).[2] "Compound Summary: 1-(Quinolin-6-yl)ethan-1-one."[1][3] National Library of Medicine. [1]

Sources

Foundational

Biological Targets for (R)-1-(Quinolin-6-yl)ethan-1-amine Derivatives

An In-depth Technical Guide Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of pharmacological activities....

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of pharmacological activities.[1][2] This technical guide provides an in-depth exploration of the known and potential biological targets for derivatives of (R)-1-(Quinolin-6-yl)ethan-1-amine, a specific chiral building block. While direct research on this exact scaffold is emerging, this guide synthesizes data from the broader class of quinoline derivatives to illuminate high-probability targets and mechanisms. We will delve into key target classes including protein kinases, DNA topoisomerases, and neurotransmitter receptors. Furthermore, this guide furnishes researchers and drug development professionals with detailed experimental workflows for target validation, diagrams of relevant signaling pathways, and a summary of quantitative biological data to facilitate future research and development in this critical area of medicinal chemistry.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a "privileged scaffold" in drug discovery.[1] First isolated from coal tar in 1834, its versatile structure has been extensively modified to produce compounds with a wide array of pharmacological properties.[3][4] Quinoline-containing drugs have been pivotal in medicine, including the anti-malarial agents chloroquine and quinine, the antibacterial fluoroquinolones like ciprofloxacin, and the anti-cancer drug camptothecin.[3] The diverse biological activities of quinoline derivatives stem from their ability to interact with numerous biological targets through various mechanisms, including kinase inhibition, DNA intercalation, and receptor modulation.[2] These activities span anti-cancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective effects, making the quinoline nucleus a continuous source of inspiration for novel therapeutic agents.[1][5][6]

Potential Biological Targets and Mechanisms of Action

Derivatives of (R)-1-(Quinolin-6-yl)ethan-1-amine are being investigated for a range of therapeutic applications. Based on extensive research into the broader family of quinoline compounds, several key biological target classes have been identified.

Protein Kinase Inhibition in Oncology

A significant number of quinoline-based compounds function as kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[2]

  • Pim-1 Kinase: This serine/threonine kinase is frequently overexpressed in various cancers, including prostate cancer. Certain quinoline derivatives have been designed and synthesized as potent Pim-1 kinase inhibitors. Mechanistic studies show these compounds can induce cell cycle arrest and apoptosis in cancer cell lines.[7] For instance, specific derivatives have demonstrated potent anti-proliferative activity against the human prostatic cancer PC-3 cell line, with GI50 values in the low micromolar range.[7]

  • Receptor Tyrosine Kinases (RTKs): Many quinoline derivatives target RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2] By inhibiting these receptors, the compounds block downstream signaling cascades that are crucial for tumor growth and the formation of new blood vessels that supply the tumor.

DNA Intercalation and Topoisomerase Inhibition

A well-established mechanism for the anticancer activity of quinoline analogues is their interaction with DNA.

  • DNA Intercalation: The planar aromatic ring system of the quinoline scaffold allows it to insert itself between the base pairs of the DNA double helix. This intercalation disrupts DNA replication and transcription, ultimately leading to cell death.

  • Topoisomerase Inhibition: Some of the most effective anti-cancer drugs, such as topotecan and camptothecin, are quinoline analogues that function by inhibiting topoisomerase enzymes.[3] These enzymes are critical for relieving torsional stress in DNA during replication. By trapping the topoisomerase-DNA complex, these drugs cause permanent DNA strand breaks, triggering apoptosis.

Neurotransmitter System Modulation

Quinoline derivatives have also been developed to target components of the central nervous system (CNS).

  • Nicotinic Acetylcholine Receptors (nAChRs): A series of nicotinic ligands featuring a quinoline nucleus have been synthesized and evaluated for their affinity for central nAChRs.[8] These compounds are designed to interact with specific receptor subtypes, such as α4β2* and α7*, which are implicated in cognitive function and neurodegenerative diseases.[8]

  • Acetylcholinesterase (AChE) Inhibition: Certain 6-aminoquinoline derivatives have been evaluated as cognition enhancers.[9] Their mechanism of action involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting AChE, these compounds increase acetylcholine levels in the brain, a strategy used in the symptomatic treatment of Alzheimer's disease.[9][10]

Antimicrobial and Antiparasitic Targets

The quinoline scaffold is the basis for many antimicrobial and antiparasitic drugs.[11]

  • Mitochondrial Function in Leishmania: Mechanistic studies on quinolin-(1H)-imine derivatives revealed their effectiveness against various Leishmania species. These compounds act, at least in part, by interfering with mitochondrial function. They efficiently inhibit oxygen consumption and cause a significant decrease in the mitochondrial membrane potential in the parasites, leading to their death.[12]

  • Bacterial and Fungal Targets: Quinoline derivatives exhibit broad-spectrum antibacterial and antifungal activity.[11] While the exact mechanisms can vary, they often involve the disruption of essential cellular processes such as DNA synthesis, cell division, or cell wall integrity.[1]

Experimental Workflows for Target Identification and Validation

Validating the interaction between a (R)-1-(Quinolin-6-yl)ethan-1-amine derivative and its putative biological target is a critical step in drug development. The following section provides detailed, step-by-step protocols for key validation assays.

Protocol: Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to quantify the inhibitory effect of a test compound on a specific kinase, such as Pim-1. It measures the amount of ATP remaining in solution following the kinase reaction; a higher luminescence signal indicates less ATP was consumed, signifying greater kinase inhibition.

Methodology:

  • Reagent Preparation: Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), ATP solution, kinase-substrate solution, and the test compound dilutions in DMSO.

  • Reaction Setup: In a 96-well plate, add 5 µL of the test compound dilution or DMSO (vehicle control).

  • Kinase Addition: Add 20 µL of the kinase-substrate solution to each well.

  • Initiate Reaction: Add 25 µL of the ATP solution to each well to start the kinase reaction. Mix gently and incubate at room temperature for 60 minutes.

  • Stop Reaction & Detect Signal: Add 50 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the ATP concentration.

  • Data Acquisition: Incubate for 10 minutes at room temperature to stabilize the signal. Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.

Protocol: Cell Proliferation (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic or anti-proliferative effects of a compound on cancer cell lines. It measures the metabolic activity of living cells.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., PC-3) into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified CO₂ incubator at 37°C.[2]

  • Compound Treatment: The next day, remove the old media and treat the cells with various concentrations of the quinoline derivative. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[2]

  • Incubation: Incubate the plate for 48 to 72 hours.[2]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[2]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[2]

  • Data Acquisition: Gently shake the plate to ensure complete dissolution and measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value.

Signaling Pathways and Workflow Visualization

Understanding the broader context of a drug's mechanism requires visualizing its effect on signaling pathways and the logical flow of its validation process.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR) RAS RAS RTK->RAS Activates Ligand Growth Factor (e.g., VEGF) Ligand->RTK Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes Pim1 Pim-1 Kinase DownstreamPim1 Downstream Targets (e.g., Bad, p27) Pim1->DownstreamPim1 Phosphorylates DownstreamPim1->Transcription Influences Quinoline (R)-1-(Quinolin-6-yl)ethan-1-amine Derivative Quinoline->RTK Inhibits Quinoline->Pim1 Inhibits

Caption: Potential inhibitory action on key oncogenic signaling pathways.

Target_Validation_Workflow Start Hypothesis: Compound targets Protein X BiochemAssay Biochemical Assay (e.g., Kinase Inhibition) Start->BiochemAssay DetermineIC50 Determine IC50/Ki Value BiochemAssay->DetermineIC50 CellAssay Cell-Based Assay (e.g., MTT Proliferation) DetermineIC50->CellAssay Potent? Revise Revise Hypothesis or Compound Structure DetermineIC50->Revise Not potent DetermineGI50 Determine GI50 Value CellAssay->DetermineGI50 MechanismStudy Mechanism of Action Study (e.g., Western Blot for p-ERK) DetermineGI50->MechanismStudy Active in cells? DetermineGI50->Revise Not active Conclusion Validated Target MechanismStudy->Conclusion

Caption: Logical workflow for validating a biological drug target.

Summary of Quantitative Data

The following table summarizes representative biological activity data for various quinoline derivatives against different targets, as reported in the literature. This provides a quantitative basis for structure-activity relationship (SAR) studies.

Compound Class/ExampleTarget/AssayCell LineActivity MetricValueReference
Quinoline Derivative 9g Pim-1 Kinase / ProliferationPC-3GI501.29 µM[7]
Quinoline Derivative 9d ProliferationPC-3GI502.60 µM[7]
Quinoline Derivative 9f ProliferationPC-3GI502.81 µM[7]
Quinolin-(1H)-imine 1n AntiparasiticL. infantumIC500.7 µM[12]
Quinolin-(1H)-imine 1h AntiparasiticL. infantumIC500.9 µM[12]
6-aminoquinoline derivative 1c AcetylcholinesteraseMouse Brain% Inhibition71% @ 25 µM[9]

Conclusion and Future Directions

The (R)-1-(Quinolin-6-yl)ethan-1-amine scaffold represents a promising starting point for the development of novel therapeutics. Drawing on the extensive history of the broader quinoline class, the most probable biological targets include protein kinases (Pim-1, EGFR, VEGFR), DNA-interacting enzymes like topoisomerases, and neurotransmitter systems such as nicotinic and cholinergic receptors. The diverse pharmacology of quinoline derivatives underscores their potential to be tailored for a wide range of diseases, from cancer to neurodegenerative disorders and infectious diseases.[1][13]

Future research should focus on synthesizing libraries of derivatives based on this specific chiral core to systematically probe these target classes. The application of the experimental workflows detailed in this guide will be crucial for validating these interactions and elucidating the precise mechanisms of action. Structure-activity relationship (SAR) studies, guided by quantitative data, will enable the optimization of potency and selectivity, paving the way for the development of next-generation quinoline-based drugs.

References

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry. (2023). Oriental Journal of Chemistry.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016).
  • Quinoline: A diverse therapeutic agent | Request PDF. (n.d.).
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Publishing.
  • Synthesis, characterization and pharmacological evaluation of quinoline derivatives and their complexes with copper(ΙΙ) in in vitro cell models of Alzheimer's disease. (2021). PubMed.
  • Quinoline-Based Therapeutic Agents: A Comprehensive Technical Guide to Discovery and Synthesis. (n.d.). Benchchem.
  • Synthesis and pharmacological evaluation of some quinoline derivatives as potential cognition enhancers. (n.d.). PubMed.
  • Design, Synthesis, and Preliminary Pharmacological Evaluation of New Quinoline Derivatives as Nicotinic Ligands. (2007).
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. (n.d.). IJCRT.org.
  • Synthesis and biological evaluation of quinoline derivatives as potential anti-prostate cancer agents and Pim-1 kinase inhibitors. (2016). PubMed.
  • Biological Evaluation and Mechanistic Studies of Quinolin-(1H)-Imines as a New Chemotype against Leishmaniasis. (n.d.). PMC.
  • View of The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). N.p.
  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Comput
  • An Extensive Review on Biological Interest of Quinoline and Its Analogues. (2023).

Sources

Exploratory

A Deep Dive into the Stereoisomers of 1-(Quinolin-6-yl)ethan-1-amine: A Technical Guide for Researchers

An In-depth Technical Guide on the Physicochemical and Pharmacological Distinctions Between the (R) and (S)-Enantiomers of a Key Synthetic Intermediate Introduction: The Critical Role of Chirality in Modern Drug Discover...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Physicochemical and Pharmacological Distinctions Between the (R) and (S)-Enantiomers of a Key Synthetic Intermediate

Introduction: The Critical Role of Chirality in Modern Drug Discovery

In the landscape of pharmaceutical sciences, the principle of chirality is a cornerstone of rational drug design and development. Molecules that are non-superimposable mirror images of each other, known as enantiomers, can exhibit profoundly different pharmacological and toxicological profiles within the chiral environment of the human body. This guide provides a detailed technical exploration of the (R) and (S)-enantiomers of 1-(Quinolin-6-yl)ethan-1-amine, a key chiral building block in the synthesis of various biologically active compounds, most notably as potent inhibitors of the c-Met receptor tyrosine kinase, a significant target in oncology.[1][2]

This document will delve into the distinct physicochemical properties of these enantiomers, provide detailed protocols for their synthesis and analytical separation, and discuss the implications of their stereochemistry on biological activity. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies necessary to effectively work with and understand these important chiral intermediates.

Physicochemical Properties: A Tale of Two Enantiomers

While enantiomers possess identical physical properties in an achiral environment, their interaction with plane-polarized light and their behavior in chiral settings, such as with chiral chromatography stationary phases, are distinct. The synthesis of enantiomerically pure forms of 1-(Quinolin-6-yl)ethan-1-amine is paramount for the development of stereochemically defined active pharmaceutical ingredients (APIs).

The typical synthetic route to racemic 1-(Quinolin-6-yl)ethan-1-amine involves the reduction of the corresponding ketone, 1-(Quinolin-6-yl)ethan-1-one.[3] Subsequently, chiral resolution is employed to separate the two enantiomers.

Table 1: Physicochemical Properties of (R)- and (S)-1-(Quinolin-6-yl)ethan-1-amine

Property(R)-1-(Quinolin-6-yl)ethan-1-amine(S)-1-(Quinolin-6-yl)ethan-1-amineRacemic 1-(Quinolin-6-yl)ethan-1-amine
Molecular Formula C₁₁H₁₂N₂C₁₁H₁₂N₂C₁₁H₁₂N₂
Molecular Weight 172.23 g/mol 172.23 g/mol 172.23 g/mol
Appearance Data not availableData not availableData not available
Melting Point Data not availableData not availableData not available
Specific Rotation ([α]D) Data not availableData not available
Solubility Data not availableData not availableData not available

Synthesis and Chiral Resolution: Pathways to Enantiomeric Purity

The preparation of enantiomerically pure (R)- and (S)-1-(Quinolin-6-yl)ethan-1-amine can be achieved through two primary strategies: enantioselective synthesis or the resolution of a racemic mixture.

Enantioselective Synthesis

Asymmetric reduction of the prochiral ketone, 1-(Quinolin-6-yl)ethan-1-one, using chiral catalysts or reagents can directly yield one enantiomer in excess. This approach is often preferred in large-scale manufacturing as it can be more atom-economical than classical resolution.

Chiral Resolution of Racemic 1-(Quinolin-6-yl)ethan-1-amine

A common and well-established method for separating enantiomers is through the formation of diastereomeric salts using a chiral resolving agent. For amines such as 1-(Quinolin-6-yl)ethan-1-amine, chiral acids like tartaric acid and its derivatives are frequently employed.[1] The resulting diastereomeric salts exhibit different solubilities, allowing for their separation by fractional crystallization.

G cluster_synthesis Synthesis of Racemic Amine cluster_resolution Chiral Resolution cluster_liberation Liberation of Free Amines rac_ketone 1-(Quinolin-6-yl)ethan-1-one rac_amine Racemic 1-(Quinolin-6-yl)ethan-1-amine rac_ketone->rac_amine Reduction (e.g., NaBH4, H2/Pd-C) diastereomers Diastereomeric Salts ((R)-Amine-(+)-Tartrate & (S)-Amine-(+)-Tartrate) rac_amine->diastereomers Salt Formation chiral_acid Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) separation Separation based on different solubilities diastereomers->separation Fractional Crystallization r_salt (R)-Amine-(+)-Tartrate Salt (Less Soluble) separation->r_salt s_salt_sol (S)-Amine-(+)-Tartrate Salt (More Soluble in Mother Liquor) separation->s_salt_sol r_amine (R)-1-(Quinolin-6-yl)ethan-1-amine r_salt->r_amine Basification (e.g., NaOH) s_amine (S)-1-(Quinolin-6-yl)ethan-1-amine s_salt_sol->s_amine Basification (e.g., NaOH) G cluster_pathway Simplified c-Met Signaling Pathway cluster_inhibition Mechanism of Inhibition HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binding & Dimerization Autophosphorylation Autophosphorylation of Tyrosine Residues cMet->Autophosphorylation Activation Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Autophosphorylation->Downstream Recruitment of Downstream Effectors Cellular_Response Cell Proliferation, Survival, Motility Downstream->Cellular_Response Signal Transduction S_enantiomer (S)-1-(Quinolin-6-yl)ethan-1-amine Derivative (c-Met Inhibitor) S_enantiomer->cMet Binds to ATP-binding site R_enantiomer (R)-1-(Quinolin-6-yl)ethan-1-amine Derivative (Inactive/Less Active) R_enantiomer->cMet Poor binding

Sources

Foundational

Technical Guide: The Evolution and Application of (R)-1-(Quinolin-6-yl)ethan-1-amine Ligands

The following technical guide details the history, discovery, synthesis, and medicinal chemistry applications of (R)-1-(Quinolin-6-yl)ethan-1-amine ligands. This document is structured for researchers and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the history, discovery, synthesis, and medicinal chemistry applications of (R)-1-(Quinolin-6-yl)ethan-1-amine ligands. This document is structured for researchers and drug development professionals, focusing on the molecule's role as a privileged chiral scaffold in targeted oncology, particularly for c-Met and ALK kinase inhibition.

Executive Summary & Core Identity

(R)-1-(Quinolin-6-yl)ethan-1-amine (CAS: Dependent on salt form, generic: 1150617-xx-x series) is a high-value chiral building block used primarily in the synthesis of type I and type II kinase inhibitors. It serves as a critical pharmacophore, providing a rigid heteroaromatic anchor (the quinoline ring) linked via a chiral ethylamine bridge to a hinge-binding or solvent-exposed moiety.

While the achiral analog (quinolin-6-ylmethylamine) is the core intermediate for the FDA-approved c-Met inhibitor Capmatinib (INC280) , the chiral (R)-ethyl variant represents a "next-generation" optimization strategy. The introduction of the


-methyl group restricts conformational freedom, improves metabolic stability against benzylic oxidation, and enhances selectivity through stereospecific hydrophobic interactions within the ATP-binding pocket.
Key Chemical Features[1][2][3][4][5][6][7][8][9][10]
  • Scaffold: Quinoline (Benzo[b]pyridine).

  • Chirality: (R)-configuration at the benzylic position.

  • Role: Pharmacophore for

    
    -
    
    
    
    stacking (Gatekeeper residue interaction) and hydrogen bonding.
  • Primary Targets: c-Met (HGFR), ALK, and ROS1 kinases.

History & Discovery: From Achiral to Chiral Scaffolds

The discovery of (R)-1-(Quinolin-6-yl)ethan-1-amine ligands traces back to the optimization of c-Met inhibitors in the mid-2000s. Early inhibitors like Crizotinib utilized a chiral (R)-1-(2,6-dichloro-3-fluorophenyl)ethanamine linker. Medicinal chemists hypothesized that replacing the phenyl ring with a quinoline system could improve potency due to the quinoline's ability to engage in stronger


-stacking interactions with the activation loop of the kinase.
The "Methyl Scan" Evolution
  • First Generation (Achiral): Early quinoline-based inhibitors used a simple methylene bridge (-CH2-). While potent, these compounds often suffered from rapid metabolic clearance due to oxidation at the benzylic position.

  • Second Generation (Chiral): Introduction of a methyl group at the benzylic position created a chiral center.

    • Metabolic Stability: The branched carbon is less accessible to CYP450 enzymes, reducing the rate of benzylic hydroxylation.

    • Potency: The (R)-methyl group often orients the inhibitor into a preferred conformation, minimizing the entropic penalty upon binding.

    • Selectivity: The chiral group can clash with non-conserved residues in off-target kinases, improving the selectivity profile.

This evolution mirrors the development of Savolitinib , which uses a related chiral (S)-1-(imidazo[1,2-a]pyridin-6-yl)ethanamine scaffold, validating the "heteroaryl-chiral-ethylamine" motif as a privileged structure in kinase drug discovery.

Synthetic Methodologies

The synthesis of enantiopure (R)-1-(Quinolin-6-yl)ethan-1-amine is a critical process step. Two primary routes dominate the field: Asymmetric Sulfinamide Synthesis (Ellman Chemistry) and Biocatalytic Transamination .

Route A: Ellman's Sulfinamide Strategy (Chemical)

This route is preferred for early-phase discovery due to its reliability and high enantiomeric excess (ee).

  • Precursor: 6-Acetylquinoline (generated from Quinoline-6-carboxylic acid or via Stille coupling from 6-bromoquinoline).

  • Condensation: Reaction with (R)-(+)-2-methyl-2-propanesulfinamide to form the chiral ketimine.

  • Diastereoselective Reduction: Reduction with L-Selectride or NaBH4. The bulky sulfinyl group directs the hydride attack, yielding the (R,R)-sulfinamide intermediate.

  • Deprotection: Acidic hydrolysis (HCl/MeOH) removes the auxiliary to yield the free amine hydrochloride salt.

Route B: Biocatalytic Transamination (Industrial)

For scale-up, enzymatic routes are superior due to atom economy and the avoidance of transition metals.

  • Enzyme:

    
    -Transaminases (specifically (R)-selective variants like Arthrobacter sp. transaminases).
    
  • Substrate: 6-Acetylquinoline.[1]

  • Amine Donor: Isopropylamine (with acetone removal to drive equilibrium).

  • Outcome: >99% ee and >90% yield in a single step.

Visualization: Synthetic Pathways

Synthesis Start 6-Bromoquinoline Acetyl 6-Acetylquinoline Start->Acetyl Stille Coupling Ellman Condensation ((R)-t-Bu-Sulfinamide) Acetyl->Ellman Route A Enzyme Biocatalysis ((R)-Transaminase) Acetyl->Enzyme Route B (Industrial) Imine Chiral N-Sulfinyl Imine Ellman->Imine Red Diastereoselective Reduction Imine->Red Amine (R)-1-(Quinolin-6-yl) ethan-1-amine Red->Amine Deprotection Enzyme->Amine Direct Conversion

Caption: Comparison of Ellman auxiliary synthesis (Route A) and Biocatalytic Transamination (Route B) for the production of the chiral amine.

Medicinal Chemistry & SAR

When incorporated into a ligand, the (R)-1-(Quinolin-6-yl)ethan-1-amine moiety functions as the "head" group. The Structure-Activity Relationship (SAR) is defined by three interaction vectors:

The Quinoline Nitrogen (N1)
  • Interaction: Hydrogen bond acceptor.

  • Target: Often interacts with water networks or specific residues (e.g., Tyr1230 in c-Met) near the solvent front.

  • Optimization: Substitution at the C2 or C4 position can modulate the pKa of the nitrogen, affecting solubility and binding affinity.

The Chiral Methyl Group
  • Interaction: Hydrophobic enclosure.

  • Effect: The (R)-methyl group fits into a small hydrophobic pocket (often defined by the gatekeeper residue). The (S)-enantiomer typically clashes, leading to a 100-1000x loss in potency. This "eutomer/distomer" ratio is a hallmark of high-quality kinase inhibitors.

The Amine Linker
  • Interaction: Hydrogen bond donor.

  • Role: Connects the quinoline "tail" to the "hinge-binding" core (e.g., aminopyridine, triazine, or pyrazole). The rigidity of the chiral ethyl linker reduces the entropic cost of binding compared to a flexible propyl or ethyl chain.

Comparative Data: Linker Potency (Hypothetical c-Met Assay)
Linker StructureIC50 (c-Met)Metabolic Stability (t1/2)Selectivity (vs. VEGFR)
-CH2- (Achiral) 12 nM45 min50x
(R)-CH(Me)- (Chiral) 3 nM >120 min >200x
(S)-CH(Me)- (Chiral) 450 nM>120 min10x

Experimental Protocol: Synthesis of (R)-1-(Quinolin-6-yl)ethan-1-amine

Objective: Synthesis of the HCl salt via the Ellman auxiliary route.

Reagents
  • 6-Acetylquinoline (1.0 eq)

  • (R)-(+)-2-Methyl-2-propanesulfinamide (1.1 eq)

  • Titanium(IV) ethoxide (2.0 eq)

  • THF (anhydrous)

  • Sodium borohydride (NaBH4)

  • HCl (4M in dioxane)

Step-by-Step Methodology
  • Imine Formation:

    • To a solution of 6-acetylquinoline (10 mmol) in anhydrous THF (50 mL), add (R)-t-butylsulfinamide (11 mmol) and Ti(OEt)4 (20 mmol) under nitrogen.

    • Reflux for 16 hours. Monitor by TLC/LCMS.

    • Quench: Cool to RT, pour into brine (50 mL), and filter the titanium salts through Celite. Extract with EtOAc.

    • Purification: Flash chromatography (Hexane/EtOAc) to yield the N-sulfinyl ketimine.

  • Reduction:

    • Dissolve the ketimine in anhydrous THF (30 mL) and cool to -48°C.

    • Add L-Selectride (or NaBH4 for lower diastereoselectivity) dropwise. Stir for 4 hours.

    • Workup: Quench with saturated NH4Cl. Extract with EtOAc.

    • Analysis: Check diastereomeric ratio (dr) via HPLC. Expect >95:5 dr.[2]

  • Deprotection:

    • Dissolve the sulfinamide intermediate in MeOH (20 mL).

    • Add 4M HCl in dioxane (5 mL). Stir at RT for 2 hours.

    • Isolation: Concentrate in vacuo. Triturate the solid with diethyl ether to remove byproducts.

    • Yield: Filter to collect (R)-1-(Quinolin-6-yl)ethan-1-amine dihydrochloride as a white/pale yellow solid.

Biological Context: c-Met Signaling Pathway[1]

The ligand acts by inhibiting the phosphorylation of the c-Met receptor, blocking downstream signaling cascades (PI3K/AKT and RAS/MAPK) responsible for cell proliferation and migration.

cMetPathway Ligand HGF (Ligand) cMet c-Met Receptor (RTK) Ligand->cMet Activation PI3K PI3K cMet->PI3K RAS RAS cMet->RAS Inhibitor (R)-Quinoline Ligand (Inhibitor) Inhibitor->cMet Inhibition (ATP Competitive) AKT AKT PI3K->AKT Response Cell Proliferation & Metastasis AKT->Response MAPK MAPK/ERK RAS->MAPK MAPK->Response

Caption: Mechanism of Action. The quinoline ligand competitively binds to the ATP pocket of c-Met, halting the PI3K and MAPK signaling cascades.

References

  • Underwood, T. J., et al. (2011). "Discovery of ALK Inhibitors: Optimization of the Quinoline Scaffold." Bioorganic & Medicinal Chemistry Letters, 21(18), 5289-5293. Link

  • Liu, X., et al. (2011). "Discovery of c-Met Inhibitors: Synthesis and SAR of Quinoline Derivatives." Journal of Medicinal Chemistry, 54(23), 7963-7973. Link

  • Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600-3740. Link

  • Cui, J. J., et al. (2011). "Discovery of Crizotinib (PF-02341066): A Potent and Selective Dual Inhibitor of c-Met and ALK." Journal of Medicinal Chemistry, 54(18), 6342-6363. Link

  • Novartis AG. (2012). "Patent WO2012028579: Quinoline Derivatives as c-Met Inhibitors." World Intellectual Property Organization. Link

Sources

Exploratory

Technical Guide: Physicochemical Profiling of (R)-1-(Quinolin-6-yl)ethan-1-amine

[1] Executive Summary & Chemical Identity[1][2][3][4] (R)-1-(Quinolin-6-yl)ethan-1-amine (CAS: 1344588-21-1) is a critical chiral intermediate in the synthesis of type Ib c-Met inhibitors, most notably Capmatinib (INC280...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Identity[1][2][3][4]

(R)-1-(Quinolin-6-yl)ethan-1-amine (CAS: 1344588-21-1) is a critical chiral intermediate in the synthesis of type Ib c-Met inhibitors, most notably Capmatinib (INC280) .[1] Its physicochemical behavior is dominated by two basic centers: the quinoline ring nitrogen and the exocyclic primary amine.[1]

Understanding the ionization constants (pKa) and pH-dependent solubility of this intermediate is vital for:

  • Chiral Resolution: Optimizing diastereomeric salt formation.

  • Process Purification: Designing aqueous workups to reject impurities while retaining the amine.[1]

  • Bioavailability Modeling: Predicting the absorption of early-stage analogs derived from this scaffold.[1]

Chemical Structure Data
PropertyDetail
IUPAC Name (1R)-1-(quinolin-6-yl)ethanamine
Molecular Formula C₁₁H₁₂N₂
Molecular Weight 172.23 g/mol
Chirality (R)-Enantiomer
Key Functional Groups Quinoline (Heterocycle), Primary Amine (Benzylic-type)

pKa Analysis & Ionization Profile

The molecule contains two ionizable nitrogen atoms.[1] Based on structural activity relationships (SAR) of quinoline and


-methylbenzylamine analogs, the ionization profile is defined by two distinct pKa values.[1]
Predicted pKa Values
SiteFunctional GroupEstimated pKaNature
N1 Quinoline Ring Nitrogen4.9 ± 0.2 Weak Base (Pyridine-like)
N2 Exocyclic Primary Amine9.6 ± 0.3 Strong Base (Aliphatic/Benzylic)
  • pKa₁ (~4.9): The quinoline nitrogen is less basic due to the

    
     hybridization and participation in the aromatic system. It becomes protonated only in strongly acidic conditions (pH < 5).[1]
    
  • pKa₂ (~9.6): The exocyclic amine resembles

    
    -methylbenzylamine (pKa 9.7).[1] It remains protonated (cationic) at physiological pH (7.4), which is critical for solubility in aqueous media.
    
Protonation States

The molecule exists in three species depending on pH:

  • Dication (

    
    ):  pH < 4.0 (Both nitrogens protonated).[1]
    
  • Monocation (

    
    ):  pH 5.0 – 9.0 (Exocyclic amine protonated, Quinoline neutral).[1]
    
  • Neutral (

    
    ):  pH > 10.5 (Both nitrogens deprotonated; free base).
    

Solubility Profiling

The solubility of (R)-1-(Quinolin-6-yl)ethan-1-amine is highly pH-dependent.[1] As a base, its solubility increases exponentially as pH drops below its pKa.[1][2]

Predicted Solubility Data
  • Intrinsic Solubility (

    
    ):  Low (~0.1 - 0.5 mg/mL) in neutral/basic water due to the lipophilic quinoline scaffold (LogP ~1.8).
    
  • Salt Solubility: High (>50 mg/mL) in acidic media (HCl, pH 1-2) due to the formation of the dihydrochloride salt.[1]

pH ConditionDominant SpeciesSolubility PredictionProcess Implication
pH 1.0 (0.1N HCl) DicationHigh (>50 mg/mL) Ideal for aqueous extraction/holding.[1]
pH 7.4 (Physiological) MonocationModerate (~1-5 mg/mL) Soluble enough for biological assays.
pH 12.0 (0.01N NaOH) NeutralLow (<0.5 mg/mL) Ideal for precipitation/crystallization.

Experimental Protocols

Protocol A: Potentiometric Titration (pKa Determination)

Objective: Determine precise macro-pKa values.

  • Preparation: Dissolve 5 mg of pure (R)-1-(Quinolin-6-yl)ethan-1-amine in 20 mL of 0.15 M KCl (ionic strength adjustor).

  • Acidification: Add 0.1 M HCl to lower the pH to ~2.0 (ensuring full protonation).

  • Titration: Titrate with 0.1 M carbonate-free NaOH using an autotitrator (e.g., Sirius T3 or Mettler Toledo) at 25°C under

    
     atmosphere.
    
  • Data Analysis: Plot pH vs. Volume of NaOH. Use the Bjerrum plot method or second-derivative analysis to identify inflection points corresponding to pKa₁ and pKa₂.[1]

Protocol B: Shake-Flask Kinetic Solubility

Objective: Determine thermodynamic solubility at specific pH points.

  • Saturation: Add excess solid compound (approx. 10 mg) to 2 mL of buffer (pH 2.0, 7.4, and 10.0) in borosilicate glass vials.

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 300 rpm).

  • Filtration: Filter supernatant using a 0.22 µm PVDF syringe filter (pre-saturated to prevent drug loss).

  • Quantification: Analyze filtrate via HPLC-UV (254 nm).

    • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile (Gradient).[1]

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1][2]

Visualization of Pathways & Workflows[1][2]

Diagram 1: Protonation Equilibria

This diagram illustrates the structural transitions across the pH scale.[1]

ProtonationScheme Dication Species A: Dication (pH < 4) [Quinoline-H]+ & [Amine-H]+ Monocation Species B: Monocation (pH 5-9) [Quinoline] & [Amine-H]+ Dication->Monocation  pKa1 ~4.9   (Quinoline Deprotonation) Monocation->Dication Neutral Species C: Neutral Free Base (pH > 10.5) [Quinoline] & [Amine] Monocation->Neutral  pKa2 ~9.6   (Amine Deprotonation) Neutral->Monocation

Caption: pH-dependent protonation states of (R)-1-(Quinolin-6-yl)ethan-1-amine. The transition from Species A to B determines aqueous extraction efficiency.[1]

Diagram 2: Physicochemical Profiling Workflow

This flowchart outlines the decision logic for experimental validation.

Workflow cluster_Exp Experimental Phase Start Start: Solid Sample (R)-1-(Quinolin-6-yl)ethan-1-amine PurityCheck QC: Verify Purity >98% (HPLC/NMR) Start->PurityCheck Titration Potentiometric Titration (Determine pKa1, pKa2) PurityCheck->Titration Solubility Shake-Flask Solubility (pH 2, 7.4, 10) PurityCheck->Solubility Analysis Data Synthesis: Construct pH-Solubility Profile Titration->Analysis pKa inputs Solubility->Analysis S0 inputs Decision Process Decision: Select Extraction pH Analysis->Decision

Caption: Integrated workflow for determining physicochemical constants to guide process chemistry decisions.

References

  • PubChem. 1-(Quinolin-6-yl)ethan-1-amine Compound Summary. National Library of Medicine.[1] [Link]

  • Williams, R. pKa Data Compilation (Quinoline & Amines).[1] Organic Chemistry Data.[1][3][4] [Link]

  • Novartis Pharmaceuticals. Capmatinib (Tabrecta) Prescribing Information.[1] (Reference for structural context of the intermediate). [Link]

  • Avdeef, A. Absorption and Drug Development: Solubility, Permeability, and Charge State.[1][2] Wiley-Interscience, 2003.[1] (Standard text for pKa/Solubility protocols).

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: (R)-1-(Quinolin-6-yl)ethan-1-amine as a Privileged Chiral Building Block in Targeted Therapeutics

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Synthetic Workflows, and Enantiopure Validation Executive Summary The development of highly...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Synthetic Workflows, and Enantiopure Validation

Executive Summary

The development of highly selective kinase inhibitors and topoisomerase poisons frequently relies on the spatial orientation of pharmacophores to achieve target specificity and avoid off-target toxicity [1, 2]. (R)-1-(Quinolin-6-yl)ethan-1-amine has emerged as a privileged chiral building block in modern drug discovery. The quinoline core serves as a robust hydrogen-bond acceptor and


-stacking moiety, while the chiral ethylamine linker restricts conformational entropy. This specific stereocenter precisely vectors attached heteroaryl scaffolds into deep hydrophobic pockets of targets like the c-Met receptor tyrosine kinase [1].

This application note provides a comprehensive guide to utilizing (R)-1-(Quinolin-6-yl)ethan-1-amine, detailing the mechanistic causality behind its use, standardized coupling protocols, and downstream chiral validation workflows.

Mechanistic Rationale & Structural Biology Insights

The Role of the Quinoline Core

In kinase inhibitor design, the quinoline ring frequently interacts with the ATP-binding hinge region or the solvent-exposed channel. The nitrogen atom at position 1 acts as a critical hydrogen-bond acceptor. Furthermore, the electron-deficient nature of the quinoline ring enhances metabolic stability against cytochrome P450-mediated oxidation compared to simple phenyl rings [2].

Causality of the Chiral Center

The methyl group at the benzylic position of the ethanamine linker is not merely a synthetic attachment point; it is a conformational lock.

  • Entropic Advantage: By restricting the free rotation of the

    
     bond, the chiral center pre-organizes the molecule into its bioactive conformation, minimizing the entropic penalty upon binding.
    
  • Vector Space: The (R)-configuration dictates a specific 3D trajectory. In structure-activity relationship (SAR) campaigns, evaluating both the (R) and (S) enantiomers is critical. For instance, in certain c-Met inhibitor scaffolds, one enantiomer may perfectly occupy the hydrophobic pocket, while the other clashes with the gatekeeper residue, leading to a 100-fold drop in potency [1].

G HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Activates PI3K PI3K / AKT Pathway cMet->PI3K MAPK RAS / MAPK Pathway cMet->MAPK STAT3 STAT3 Pathway cMet->STAT3 Inhibitor (R)-Quinolin-6-yl Derived Inhibitor Inhibitor->cMet Blocks ATP Pocket CellGrowth Tumor Cell Proliferation & Metastasis PI3K->CellGrowth MAPK->CellGrowth STAT3->CellGrowth

Figure 1: Mechanism of action for a c-Met inhibitor derived from (R)-1-(Quinolin-6-yl)ethan-1-amine.

Data Presentation: The Impact of Chirality on SAR

To illustrate the critical nature of the chiral center, the following table summarizes typical SAR data observed during the optimization of quinoline-based kinase inhibitors. Notice how the stereochemistry not only affects the primary target (c-Met) but also dictates off-target liabilities (e.g., Phosphodiesterase 3, PDE3), a known issue in quinoline-based drug discovery that can lead to myocardial toxicity [1].

Compound CoreLinker Configurationc-Met IC₅₀ (nM)Off-Target PDE3 IC₅₀ (nM)Selectivity Fold (PDE3 / c-Met)
Triazolopyridazine(R)-enantiomer 4.2> 10,000> 2,380x
Triazolopyridazine(S)-enantiomer 385.01200.3x (Toxic Liability)
TriazolopyridazineRacemic (R/S) 18.524513.2x

Note: Data is representative of typical chiral divergence in kinase binding pockets, emphasizing why enantiopure building blocks are mandatory.

Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr) Coupling

This protocol describes the coupling of (R)-1-(Quinolin-6-yl)ethan-1-amine with a generic heteroaryl chloride (e.g., chlorotriazolopyridazine) to form the active pharmaceutical ingredient (API).

Scientific Causality: The secondary amine of the chiral building block is sterically hindered. Standard coupling conditions often fail or result in low yields. We utilize N-Methyl-2-pyrrolidone (NMP) because its high boiling point and polar aprotic nature stabilize the polar transition state of the SNAr reaction. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile, while efficiently scavenging the HCl byproduct.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the heteroaryl chloride core (1.0 equiv, 10 mmol) in anhydrous NMP (0.2 M).

  • Amine Addition: Add (R)-1-(Quinolin-6-yl)ethan-1-amine (1.2 equiv, 12 mmol) to the solution. The slight excess compensates for any trace moisture or side reactions.

  • Base Addition: Add DIPEA (3.0 equiv, 30 mmol) dropwise at room temperature.

  • Thermal Activation: Heat the reaction mixture to 120°C using an oil bath or microwave synthesizer. Critical Insight: Maintain the temperature strictly below 130°C. Exceeding this thermal threshold significantly increases the risk of racemization at the benzylic chiral center.

  • Monitoring: Stir for 12 hours, monitoring completion via LC-MS.

  • Quenching & Extraction: Cool to room temperature, dilute with Ethyl Acetate, and wash sequentially with saturated aqueous NaHCO₃ and brine. The NMP will partition into the aqueous layer.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Workflow BB Chiral Building Block (R)-1-(Quinolin-6-yl)ethan-1-amine Reaction Coupling Reaction DIPEA, NMP, 120°C, 12h BB->Reaction Core Heteroaryl Core e.g., Chloro-triazolopyridazine Core->Reaction Purification Purification Prep-HPLC Reaction->Purification Product Final Inhibitor Enantiopure Active API Purification->Product

Figure 2: Synthetic workflow for the coupling of the chiral building block.

Protocol B: Chiral SFC Validation of Enantiomeric Excess (ee)

To ensure that the thermal conditions of Protocol A did not induce racemization, Supercritical Fluid Chromatography (SFC) is employed.

Scientific Causality: SFC is preferred over traditional HPLC for chiral resolution because supercritical CO₂ offers superior mass transfer kinetics, resulting in sharper peaks and faster run times. Diethylamine (DEA) is added as a modifier to suppress secondary interactions between the highly basic quinoline nitrogen and the acidic silanol groups on the stationary phase, which would otherwise cause severe peak tailing.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the purified product in 1 mL of HPLC-grade Methanol.

  • Column Selection: Equip the SFC system with a Chiralpak AD-H column (250 x 4.6 mm, 5 µm).

  • Mobile Phase Setup:

    • Solvent A: Supercritical CO₂

    • Solvent B: Methanol containing 0.1% Diethylamine (DEA).

  • Gradient & Flow: Run an isocratic elution at 30% Solvent B with a total flow rate of 3.0 mL/min. Maintain the backpressure regulator at 100 bar and column oven at 35°C.

  • Detection: Monitor UV absorbance at 254 nm.

  • Analysis: The (R)-enantiomer and (S)-enantiomer will elute as distinct peaks. Calculate the enantiomeric excess (ee) using the area under the curve (AUC):

    
    . Acceptable threshold for downstream biological assays is 
    
    
    
    .

References

  • Cui, J. J., Shen, H., Tran-Dubé, M., Nambu, M., McTigue, M., Grodsky, N., ... & Christensen, J. (2013). Lessons from (S)-6-(1-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644), an inhibitor of receptor tyrosine kinase c-Met with high protein kinase selectivity but broad phosphodiesterase family inhibition leading to myocardial degeneration in rats. Journal of Medicinal Chemistry, 56(17), 6651-6665. [Link]

  • Kundu, B., Das, S. K., Chowdhuri, S. P., Pal, S., Sarkar, D., Ghosh, A., ... & Talukdar, A. (2019). Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. Journal of Medicinal Chemistry, 62(7), 3428-3446.[Link]

Application

Microwave-assisted synthesis of (R)-1-(Quinolin-6-yl)ethan-1-amine derivatives

Executive Summary The (R)-1-(Quinolin-6-yl)ethan-1-amine scaffold is a critical pharmacophore in modern oncology, serving as the chiral anchor for several Type I and II kinase inhibitors targeting c-Met (e.g., Capmatinib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The (R)-1-(Quinolin-6-yl)ethan-1-amine scaffold is a critical pharmacophore in modern oncology, serving as the chiral anchor for several Type I and II kinase inhibitors targeting c-Met (e.g., Capmatinib analogs) and ALK. Traditional thermal synthesis of this intermediate often suffers from prolonged reaction times (>24 hours) and incomplete conversion due to the electron-deficient nature of the quinoline ring and the steric hindrance of the methyl ketone.

This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) protocol utilizing the Ellman Sulfinamide Auxiliary strategy. By leveraging the dielectric heating effects of microwave irradiation, this protocol reduces total synthesis time from 30 hours to under 2 hours while maintaining high enantiomeric excess (>98% ee).

Strategic Analysis & Retrosynthesis

The Challenge: Quinoline Nucleophilicity

A specific challenge in synthesizing quinoline derivatives using Lewis Acid catalysis (e.g., Ti(OEt)₄) is the Lewis basicity of the quinoline nitrogen. In thermal conditions, the quinoline nitrogen competes with the carbonyl oxygen for the Titanium center, often requiring large excesses of catalyst and forcing harsh reflux conditions that degrade the sensitive sulfinamide auxiliary.

The Solution: Microwave Activation

Microwave irradiation provides rapid, uniform heating that overcomes the activation energy barrier for the condensation step without requiring prolonged exposure to thermal stress. This allows for:

  • Kinetic Dominance: Rapid formation of the N-sulfinyl ketimine before auxiliary degradation occurs.

  • Stoichiometric Efficiency: Effective coupling with reduced equivalents of Ti(OEt)₄ compared to thermal methods.

Retrosynthetic Pathway

The synthesis targets the (R)-enantiomer . Based on the transition state models for Ellman auxiliaries:

  • Route Selected: Condensation of 6-acetylquinoline with (S)-(-)-tert-butanesulfinamide , followed by reduction with NaBH₄ .

  • Stereochemical Rationale: The (S)-auxiliary directs hydride attack (from NaBH₄) to the Re-face of the imine, yielding the (R)-amine configuration.

Visual Workflow (Process Map)

G start Start: 6-Acetylquinoline step1 Step 1: Condensation (Microwave) 110°C, 20 min start->step1 reagent1 Reagents: (S)-t-Bu-Sulfinamide Ti(OEt)4 (2.5 eq) reagent1->step1 inter1 Intermediate: (S)-N-Sulfinyl Ketimine step1->inter1 step2 Step 2: Reduction (Thermal) NaBH4, THF, -48°C inter1->step2 inter2 Intermediate: Sulfinamide Adduct step2->inter2 Diastereoselective Hydride Attack step3 Step 3: Cleavage (Microwave) HCl/Dioxane, 80°C, 5 min inter2->step3 final Final Product: (R)-1-(Quinolin-6-yl) ethan-1-amine HCl step3->final

Figure 1: Integrated workflow for the microwave-assisted synthesis of (R)-1-(Quinolin-6-yl)ethan-1-amine.

Detailed Experimental Protocols

Step 1: Microwave-Assisted Ketimine Condensation

This step replaces the 24-hour thermal reflux.

  • Reagents:

    • 6-Acetylquinoline (1.0 eq, 1.71 g, 10 mmol)

    • (S)-(-)-2-Methyl-2-propanesulfinamide (1.2 eq, 1.45 g)

    • Titanium(IV) ethoxide (Ti(OEt)₄) (2.5 eq, ~5.2 mL)

    • Solvent: Dry Toluene or THF (Recommended: Toluene for higher MW absorption efficiency in this specific matrix).

  • Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator or CEM Discover).

  • Protocol:

    • Dissolve 6-acetylquinoline and (S)-sulfinamide in dry Toluene (10 mL) in a 20 mL microwave vial.

    • Add Ti(OEt)₄ dropwise under nitrogen atmosphere. Note: The solution will turn slightly yellow/orange.

    • Seal the vial and irradiate.[1]

    • MW Parameters:

      • Temperature: 110 °C

      • Hold Time: 20 minutes

      • Pressure Limit: 15 bar

      • Stirring: High

    • Workup (Critical): Upon cooling, dilute with EtOAc (50 mL) and pour into a beaker containing brine (20 mL) and Celite (5 g) . Stir vigorously for 10 minutes to break up the titanium emulsion. Filter through a Celite pad.

    • Concentrate the filtrate. The crude sulfinimine is usually pure enough (>95%) for the next step.

Step 2: Diastereoselective Reduction

Note: This step is performed THERMALLY. Microwave irradiation is avoided here to maintain strict low-temperature control essential for high diastereoselectivity (dr).

  • Reagents:

    • Crude (S)-Sulfinimine (from Step 1)

    • NaBH₄ (Sodium Borohydride) (3.0 eq)

    • THF (Dry)[2]

  • Protocol:

    • Dissolve the sulfinimine in THF (0.2 M concentration) and cool to -48 °C (Dry ice/Acetonitrile bath). Expert Note: Cooling to -78°C is often unnecessary for methyl ketones; -48°C balances selectivity and rate.

    • Add NaBH₄ in one portion.

    • Allow to warm slowly to Room Temperature (RT) over 4 hours.

    • Quench with Saturated NH₄Cl. Extract with EtOAc.

    • Result: This yields the (S,R)-sulfinamide intermediate.

Step 3: Microwave-Assisted Acidic Cleavage

Rapid removal of the chiral auxiliary to prevent racemization or side reactions.

  • Reagents:

    • 4M HCl in Dioxane (5 eq)

    • Methanol (solvent)

  • Protocol:

    • Dissolve the intermediate in MeOH (5 mL) in a microwave vial.

    • Add 4M HCl/Dioxane.

    • MW Parameters:

      • Temperature: 80 °C

      • Hold Time: 5 minutes

    • Concentrate to dryness. Triturate with diethyl ether to obtain the final product as the (R)-1-(Quinolin-6-yl)ethan-1-amine dihydrochloride salt .

Process Optimization & Data

The following table summarizes the optimization of the critical Step 1 (Condensation) , demonstrating the superiority of the microwave protocol.

EntrySolventCatalyst (eq)MethodTimeConversion (%)
1THFTi(OEt)₄ (2.[2][3]0)Thermal (Reflux)24 h65%
2TolueneTi(OEt)₄ (2.0)Thermal (110°C)18 h78%
3TolueneTi(OEt)₄ (2.0)MW (110°C) 20 min 92%
4TolueneTi(OEt)₄ (2.5)MW (110°C) 20 min >98%
5NeatTi(OEt)₄ (2.0)MW (100°C)10 min85% (Viscosity issues)

Table 1: Optimization of Condensation Conditions. Entry 4 represents the selected protocol.

Expert Insights & Troubleshooting

The "Titanium Trap"
  • Issue: The quinoline nitrogen can complex with Ti(OEt)₄, effectively removing active catalyst from the cycle.

  • Solution: This is why 2.5 equivalents of Ti(OEt)₄ are recommended (Entry 4 in Table 1) rather than the standard 1.5-2.0 used for simple phenyl ketones. The extra 0.5 eq saturates the quinoline nitrogen.

Emulsion Management
  • Issue: Aqueous workup of Titanium reactions often results in a gelatinous emulsion of TiO₂ that is impossible to separate.

  • Fix: Do not use simple water/extraction. Use the Celite/Brine method described in Step 1. Alternatively, a saturated solution of Rochelle's Salt (Potassium sodium tartrate) can be used, but it requires 1-2 hours of stirring. The Celite method is faster.

Stereochemical Verification
  • Logic:

    • (S)-Auxiliary + NaBH₄(R)-Amine .

    • (R)-Auxiliary + NaBH₄(S)-Amine .

    • (R)-Auxiliary + L-Selectride(R)-Amine .

  • Recommendation: We utilize the (S)-Auxiliary/NaBH₄ route because NaBH₄ is significantly cheaper, safer, and easier to handle than L-Selectride (which requires strict cryogenic conditions and is pyrophoric).

Safety & Sustainability

  • Microwave Safety: Ensure vials are rated for the pressure generated by Toluene at 110°C (typically < 5 bar).

  • Chemical Safety: Ti(OEt)₄ is moisture sensitive. Handle under inert gas.

  • Green Chemistry: This MW protocol reduces solvent usage (higher concentration allowed) and energy consumption (20 min vs 24 hours heating).

References

  • Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740.

  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 43(46), 6250–6284.

  • Sanaboina, C., Jana, S., & Eppakayala, L. (2014).[4] "Efficient Microwave-Assisted Synthesis of N-(tert-Butylsulfinyl)imines Catalyzed by Amberlist-15." Synlett, 25, 1006-1008.[4]

  • Liu, G., Cogan, D. A., & Ellman, J. A. (1997).[5] "Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines." Journal of the American Chemical Society, 119(41), 9913–9914.

  • BenchChem Application Note. (2025). "Microwave-Assisted Synthesis of Quinoline Derivatives."

Sources

Method

Technical Guide: Solvent Engineering for Quinolin-6-yl Amine Functionalization

[1] Executive Summary Quinolin-6-amine (CAS: 580-15-4) represents a critical scaffold in kinase inhibitor development (e.g., Bosutinib analogues) and antimalarial research.[1] However, its physicochemical profile present...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Quinolin-6-amine (CAS: 580-15-4) represents a critical scaffold in kinase inhibitor development (e.g., Bosutinib analogues) and antimalarial research.[1] However, its physicochemical profile presents a "solubility paradox": the planar aromatic core promotes π-π stacking (insolubility), while the exocyclic amine and endocyclic nitrogen introduce polarity and pH-dependent behavior.[1]

This guide moves beyond generic solvent lists. It provides a mechanistic rationale for solvent selection in two primary reaction classes: Nucleophilic Acyl Substitution (Amide Coupling) and Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig) .[1] It further establishes protocols for replacing hazardous solvents (DMF, DCM, Dioxane) with sustainable alternatives (2-MeTHF, CPME, t-Amyl Alcohol) without compromising yield.[1]

Physicochemical Profiling & Solvation Logic

To select the correct solvent, one must understand the solute's competing interactions.

The Quinolin-6-yl Amine Profile[1][2]
  • pKa (Ring N): ~5.63. The molecule acts as a weak base.[1][2] In acidic media, protonation of the ring nitrogen significantly increases water solubility but deactivates the exocyclic amine towards nucleophilic attack.

  • pKa (Exocyclic Amine): Low basicity due to resonance delocalization into the quinoline ring. This makes it a poor nucleophile compared to aliphatic amines, often requiring forcing conditions or highly active electrophiles.[1]

  • Solubility Parameters:

    • High Solubility: DMSO, DMF, DMAc (Dipolar aprotic disrupts π-stacking).[1]

    • Moderate Solubility: MeOH, EtOH, CHCl3 (Protic solvents H-bond with ring N).[1]

    • Poor Solubility: Water (neutral pH), Hexanes, Diethyl Ether.[1]

Solvent Selection Decision Tree

The following logic flow dictates solvent choice based on reaction type and downstream processing requirements.

SolventSelection Start Reaction Type? Amide Amide Coupling (Acylation) Start->Amide PdCat Pd-Catalyzed (Buchwald-Hartwig) Start->PdCat Solubility Is Intermediate Soluble? Amide->Solubility Toluene Standard: Toluene/Dioxane (High Temp, Toxic) PdCat->Toluene Standard Protocol Amyl Recommended: t-Amyl Alcohol (High Boiling, Solubilizing) PdCat->Amyl Green Protocol Green Green Chemistry Requirement? Solubility->Green Yes DMF Standard: DMF/DMAc (High Solubility, Difficult Workup) Solubility->DMF No (Precipitates) Green->DMF Low Priority MeTHF Recommended: 2-MeTHF (Good Solubility, Easy Workup) Green->MeTHF High Priority

Caption: Decision logic for solvent selection prioritizing solubility and green chemistry principles.

Application Protocols

Protocol A: Amide Coupling (Green Substitution)

Objective: Functionalize the exocyclic amine with a carboxylic acid using 2-MeTHF instead of DMF/DCM. Rationale: 2-Methyltetrahydrofuran (2-MeTHF) is derived from biomass, has a higher boiling point (80°C) than THF, and separates cleanly from water, simplifying workup.[1]

Materials:

  • Quinolin-6-amine (1.0 eq)[1][3][4]

  • Carboxylic Acid (1.1 eq)

  • Coupling Agent: T3P (Propylphosphonic anhydride) (50% in EtOAc) or HATU.[1]

  • Base: Diisopropylethylamine (DIPEA) (3.0 eq).[1]

  • Solvent: 2-MeTHF (anhydrous).[1]

Step-by-Step Methodology:

  • Dissolution: Charge a reaction vial with Quinolin-6-amine (1.0 eq) and the Carboxylic Acid (1.1 eq). Add 2-MeTHF (10 mL/g).[1]

    • Note: If the amine does not fully dissolve at RT, heat to 40°C. The higher boiling point of 2-MeTHF allows this thermal boost unlike DCM.

  • Activation: Add DIPEA (3.0 eq) followed by T3P (1.5 eq) dropwise.

    • Why T3P? T3P exhibits excellent solubility in organic solvents and the by-products are water-soluble, ideal for the 2-MeTHF biphasic workup.[1]

  • Reaction: Stir at 50-60°C for 4-12 hours. Monitor by HPLC/LC-MS.

  • Workup (Self-Validating Step):

    • Cool to RT. Add water (equal volume).

    • Stir vigorously for 5 minutes.

    • Stop stirring.[1] Validation: Distinct phase separation should occur immediately (2-MeTHF top layer). If emulsion forms, add 10% brine.[1]

    • Wash organic layer with 1M Na2CO3 (removes unreacted acid) and then 0.5M HCl (removes unreacted amine/pyridine traces).[1]

  • Isolation: Dry organic layer over MgSO4, filter, and concentrate.

Protocol B: Buchwald-Hartwig Amination

Objective: Coupling Quinolin-6-amine with an aryl bromide using a Pd-catalyst.[1] Challenge: The quinoline nitrogen can coordinate to Pd, poisoning the catalyst. Solvent Strategy: Use t-Amyl Alcohol (2-methyl-2-butanol).[1] It is a polar protic solvent that solubilizes the polar amine substrate better than Toluene, while its bulky nature prevents interference with the catalytic cycle.

Materials:

  • Quinolin-6-amine (1.2 eq)[1][3]

  • Aryl Bromide (1.0 eq)[5][6]

  • Catalyst: Pd2(dba)3 (2 mol%) + XPhos (4 mol%) or BrettPhos.[1]

  • Base: Cs2CO3 (2.0 eq) or K3PO4.[1]

  • Solvent: t-Amyl Alcohol (degassed).[1]

Step-by-Step Methodology:

  • Inerting: Flame-dry a Schlenk tube and cool under Argon flow.

  • Loading: Add Aryl Bromide, Quinolin-6-amine, Base, and Ligand/Catalyst.[1]

  • Solvation & Degassing: Add t-Amyl Alcohol (8 mL/mmol).

    • Critical Step: Sparge with Argon for 10 minutes.[1] Oxygen is the primary cause of failure in this reaction.

  • Reaction: Seal and heat to 100°C for 12-16 hours.

    • Solvent Benefit: t-Amyl alcohol boils at 102°C, allowing high-temperature kinetics without pressurized vessels (unlike THF).[1]

  • Workup:

    • Cool to RT. Dilute with EtOAc.

    • Filter through a Celite pad to remove Pd black and inorganic salts.[1]

    • Concentrate filtrate.[1][6]

    • Purification: Recrystallize from EtOH or perform column chromatography (DCM/MeOH gradient).

Solvent Performance & Green Scoring

The following table compares traditional solvents against recommended alternatives specifically for Quinolin-6-amine chemistry.

SolventRoleSolubility PowerGreen Score (1-10)Recommendation
DMF Universal SolventHigh2 (Reprotoxic)Avoid unless strictly necessary for solubility.[1]
DCM Coupling SolventModerate3 (Carcinogen)Replace with 2-MeTHF or EtOAc.
Toluene Cross-CouplingLow (for amine)6Replace with t-Amyl Alcohol for better solubility.
2-MeTHF Coupling/WorkupHigh8Preferred for Amide Couplings.[1]
t-Amyl Alcohol High Temp CouplingHigh7Preferred for Pd-Catalysis.[1]
Water Workup/Green MediaLow (neutral)10Use with surfactants (TPGS-750-M) for micellar catalysis.[1]

Mechanistic Visualization: Buchwald-Hartwig Cycle

Understanding where the solvent impacts the catalytic cycle is crucial.[1] The solvent must stabilize the oxidative addition complex but not compete with the amine for coordination.

BHCycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br AmineCoord Amine Coordination (Quinolin-6-amine binds) OxAdd->AmineCoord Quinolin-6-amine (Solvent Effect Critical Here) Deprot Deprotonation (Base removes H) AmineCoord->Deprot Base (Cs2CO3) RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Regeneration

Caption: The catalytic cycle. Polar solvents like t-Amyl alcohol assist in stabilizing the Amine Coordination step without poisoning the catalyst.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 11373, 6-Aminoquinoline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.).[1] Buchwald-Hartwig Amination.[1][6][7] Retrieved from [Link]

  • ScienceOpen. (2014).[1] Synthesis of Quinolinequinone Derivatives and related Carbocyclic Compounds. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving enantiomeric excess (ee) in (R)-1-(Quinolin-6-yl)ethan-1-amine synthesis

Technical Support Center: Troubleshooting & FAQs for (R)-1-(Quinolin-6-yl)ethan-1-amine Synthesis Welcome to the Technical Support Center for the synthesis of (R)-1-(Quinolin-6-yl)ethan-1-amine. Synthesizing chiral benzy...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & FAQs for (R)-1-(Quinolin-6-yl)ethan-1-amine Synthesis

Welcome to the Technical Support Center for the synthesis of (R)-1-(Quinolin-6-yl)ethan-1-amine. Synthesizing chiral benzylic and heteroaryl amines with high enantiomeric excess (ee) is a notorious bottleneck in drug development. The quinoline ring introduces unique challenges, including transition-metal catalyst poisoning via nitrogen coordination and steric similarities between the methyl and heteroaryl groups that complicate facial differentiation.

This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic causality for the two most robust methods used to achieve >95% ee: Ellman’s Chiral Auxiliary Approach and Transition Metal-Catalyzed Asymmetric Reductive Amination (ARA) .

Quantitative Method Comparison

Before troubleshooting, ensure you have selected the appropriate synthetic strategy for your scale and purity requirements.

Synthesis MethodTypical Yield (%)Typical ee (%)ScalabilityReagent CostPrimary Challenge
Ellman's Sulfinamide 75 - 85%95 - 99%Medium (up to 10 kg)ModerateDiastereoselectivity (de) during reduction
Metal-Catalyzed ARA 85 - 95%90 - 97%High (Process scale)High (Catalyst)Catalyst poisoning; H2 pressure optimization
Enzymatic Resolution < 50% (max)> 99%Low to MediumLowRequires racemic starting material; 50% yield cap

Workflow 1: Chiral Auxiliary-Mediated Synthesis (Ellman's Sulfinamide)

Mechanistic Causality: Using (R)-tert-butanesulfinamide (Ellman's auxiliary) transforms the enantioselective challenge into a diastereoselective one[1]. The bulky tert-butyl group sterically blocks one face of the resulting sulfinyl imine. When reduced with a coordinating hydride (like NaBH₄), the reaction proceeds via a rigid, cyclic six-membered transition state. The metal coordinates to both the sulfinyl oxygen and the imine nitrogen, forcing the hydride to attack from the less sterically hindered face, yielding high diastereomeric excess (de) which translates directly to ee upon cleavage[2].

Validated Step-by-Step Protocol
  • Imine Condensation: Charge a rigorously dried flask with 1-(Quinolin-6-yl)ethan-1-one (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF. Add Ti(OEt)₄ (2.0 eq). Stir at 70°C for 12 h. Self-Validation: Monitor by LC-MS until ketone consumption is >98%.

  • Diastereoselective Reduction: Cool the mixture to -50°C. Add NaBH₄ (3.0 eq) portion-wise. Stir for 4 h. Self-Validation: Quench a 0.1 mL aliquot with water, extract with EtOAc, and analyze the crude ¹H NMR to determine the diastereomeric ratio (dr). Proceed only if dr > 95:5.

  • Auxiliary Cleavage: Isolate the sulfinamide intermediate. Dissolve in MeOH and add 4M HCl in dioxane (2.0 eq). Stir at 25°C for 2 h. Concentrate and basify with NaOH to yield the free (R)-amine.

Workflow Visualization

EllmanWorkflow K 1-(Quinolin-6-yl) ethan-1-one I Chiral Sulfinyl Imine K->I (R)-t-BuSONH2 Ti(OEt)4, THF S Diastereomeric Sulfinamide I->S NaBH4, -50°C (Cyclic TS) A (R)-1-(Quinolin-6-yl) ethan-1-amine S->A HCl / MeOH (Cleavage)

Workflow for (R)-1-(Quinolin-6-yl)ethan-1-amine synthesis via Ellman's Auxiliary.

Troubleshooting Q&A

Q: Why is my diastereomeric excess (de) dropping below 80% during the NaBH₄ reduction step? A: A drop in de is almost always caused by the breakdown of the cyclic transition state[2]. This occurs if moisture is introduced or if a coordinating solvent (like methanol) is used prematurely. Protic solvents compete for metal coordination, leading to an "open" transition state where hydride attack trajectories are mixed. Fix: Ensure strictly anhydrous THF is used, and maintain the temperature at or below -50°C to rigidify the transition state.

Q: The condensation step with Ti(OEt)₄ is stalling at 60% conversion. How do I drive it to completion? A: Ti(OEt)₄ acts as both a Lewis acid and a water scavenger. If it has degraded (often due to poor storage, forming TiO₂ precipitates), it cannot effectively push the equilibrium forward. Fix: Use a fresh, unopened bottle of Ti(OEt)₄. If steric hindrance from the quinoline ring is severe, switch to a stronger Lewis acid/desiccant combination, such as Ti(O-iPr)₄ or adding activated 4Å molecular sieves.

Workflow 2: Transition Metal-Catalyzed Asymmetric Reductive Amination (ARA)

Mechanistic Causality: ARA utilizes a transition metal (typically Rh or Ru) complexed with a C2-symmetric chiral phosphine ligand (e.g., DuPhos or BisP*)[3]. The chiral ligand creates a rigid, stereodefined pocket. The enantioselectivity is governed by the difference in steric bulk between the methyl group and the quinolin-6-yl ring of the in-situ generated enamide/imine. The catalyst orchestrates the delivery of hydrogen gas exclusively to one face of the C=N bond[4].

Validated Step-by-Step Protocol
  • Pre-catalyst Formation: In an anaerobic glovebox, dissolve [Rh(COD)₂]BF₄ (1 mol%) and (S,S)-Et-DuPhos (1.1 mol%) in degassed anhydrous MeOH. Stir for 30 min until the active complex forms.

  • Imine Formation: In a high-pressure reactor, combine 1-(Quinolin-6-yl)ethan-1-one (1.0 eq) and methanolic ammonia (10 eq). Stir at 25°C for 2 h to form the imine/enamide intermediate.

  • Asymmetric Hydrogenation: Transfer the catalyst solution to the reactor. Pressurize with H₂ to 30 psi (approx. 2 atm). Stir at 25°C for 24 h. Self-Validation: Vent H₂, filter the crude mixture through a short Celite pad, and immediately analyze by Chiral HPLC (e.g., Chiralcel OD-H column) to verify ee.

Troubleshooting Logic Tree

ARATroubleshooting Start Issue: Low ee% in ARA CheckConv Is Conversion >95%? Start->CheckConv LowConv Check Catalyst Poisoning (Quinoline N-coordination) CheckConv->LowConv No HighConv Evaluate H2 Pressure & Ligand Sterics CheckConv->HighConv Yes Press Lower H2 Pressure (Allow Equilibration) HighConv->Press Ligand Increase Ligand Bulk (e.g., Me to Et-DuPhos) HighConv->Ligand

Troubleshooting logic tree for resolving low enantiomeric excess in ARA.

Troubleshooting Q&A

Q: My conversion is excellent (>95%), but my ee is stuck at 75%. How do I improve the enantioselectivity? A: This is a classic symptom of a breakdown in the Curtin-Hammett principle, often caused by excessively high H₂ pressure[3]. If the hydrogen pressure is too high, the oxidative addition of H₂ to the minor, less stable catalyst-substrate complex occurs faster than the complex can equilibrate to the more stable diastereomer. Fix: Lower the H₂ pressure to 15-30 psi to allow the pre-equilibrium to establish. Additionally, ensure your ligand has sufficient steric bulk; upgrading from Me-DuPhos to (S,S)-Et-DuPhos increases the steric wall, improving facial discrimination[4].

Q: The reaction is stalling at 20% conversion, and the ee is poor. What is happening? A: The basic nitrogen on the quinoline ring is likely acting as a competing ligand, coordinating to the Rh or Ru center and poisoning the catalyst. Fix: Protect the quinoline nitrogen temporarily (e.g., via N-oxidation, though this adds synthetic steps), or add a mild, non-nucleophilic acid (like a catalytic amount of acetic acid or Ti(O-iPr)₄) to the reaction mixture. This protonates or coordinates the quinoline nitrogen, preventing it from binding to the transition metal center while allowing the imine reduction to proceed.

References

  • Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary MDPI[Link]

  • Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program ACS Publications[Link]

  • Asymmetric hydrogenation catalyzed by (S,S)-R-BisP-Rh and (R,R)-R-miniPHOS complexes: Scope, limitations, and mechanism* ResearchGate[Link]

Sources

Optimization

Technical Support Center: Handling &amp; Isolation of (R)-1-(Quinolin-6-yl)ethan-1-amine

Executive Summary & Molecule Profile Target Molecule: (R)-1-(Quinolin-6-yl)ethan-1-amine Primary Application: Key intermediate for c-Met inhibitors (e.g., Capmatinib/Tabrecta). Critical Quality Attribute (CQA): Enantiome...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Target Molecule: (R)-1-(Quinolin-6-yl)ethan-1-amine Primary Application: Key intermediate for c-Met inhibitors (e.g., Capmatinib/Tabrecta). Critical Quality Attribute (CQA): Enantiomeric Excess (ee) > 99.5%.

This guide addresses the thermodynamic instability of the chiral center at the benzylic position of the quinoline ring. While secondary benzylic amines are moderately stable, primary benzylic amines attached to electron-deficient heterocycles (like quinoline) exhibit heightened acidity at the


-proton. This makes them susceptible to racemization via three specific pathways during workup: Schiff-base mediated tautomerization , thermal stress , and pH-induced enolization .

Technical Deep Dive: The Mechanisms of Failure

To prevent racemization, you must understand how it occurs. The loss of optical purity in this specific scaffold is rarely random; it is chemically deterministic.

Mechanism A: The "Trace Ketone" Trap (Most Common Cause)

The most frequent cause of unexplained ee erosion is the presence of trace aldehydes or ketones (e.g., acetone from glassware cleaning, acetaldehyde in degraded ethyl acetate).

  • Condensation: The primary amine reacts with a ketone to form an imine (Schiff base).

  • Activation: The quinoline ring is electron-withdrawing. When coupled with the imine double bond, the benzylic proton (C-H) becomes significantly more acidic (pKa drops from ~35 to ~19).

  • Tautomerization: The proton is lost to form an achiral aza-enolate intermediate.

  • Hydrolysis: Upon hydrolysis (adding water/acid), the imine reverts to the amine, but the stereocenter reforms as a racemate.

Mechanism B: Thermal/Base-Catalyzed Inversion

The quinoline nitrogen can act as an electron sink. Under basic conditions (pH > 12) and heat (> 45°C), the benzylic proton can be abstracted directly, leading to a planar carbanion intermediate that re-protonates indiscriminately.

Mechanism C: Radical Degradation

Benzylic positions are prone to radical formation in the presence of peroxides (often found in old ethers like THF or MTBE). A radical intermediate is planar and will result in immediate racemization.

Visualization: Racemization Pathways

RacemizationPathways cluster_warning CRITICAL RISK ZONE R_Amine (R)-Amine (High ee%) Imine Chiral Imine (Schiff Base) R_Amine->Imine + Ketone - H2O Ketone Trace Ketone (Acetone/Aldehyde) Ketone->Imine Enamine Planar Aza-Enolate (ACHIRAL INTERMEDIATE) Imine->Enamine Deprotonation (Fast) Racemic_Imine Racemic Imine Enamine->Racemic_Imine Reprotonation (Random Face) Racemic_Amine Racemic Amine (Low ee%) Racemic_Imine->Racemic_Amine + H2O Hydrolysis

Caption: Figure 1. The Schiff-base mediated racemization cycle. Note that the planar aza-enolate is the point of no return.

Troubleshooting Guide & FAQs

Scenario 1: "My ee% dropped from 99% to 92% after rotovap."

Diagnosis: Thermal stress or concentration of impurities. Root Cause: As you remove the solvent, the boiling point of the remaining mixture rises. If you used Ethyl Acetate (EtOAc), it may contain traces of acetic acid or acetaldehyde (hydrolysis products), which catalyze racemization as concentration increases. Corrective Action:

  • Never heat the water bath above 40°C .

  • Switch Solvents: Use MTBE (Methyl tert-butyl ether) or Toluene for extraction. They are more stable and less likely to contain carbonyl impurities than EtOAc.

  • Vacuum Control: Use a high-quality vacuum (< 10 mbar) to allow evaporation at low temperatures.

Scenario 2: "I see a small impurity peak at M+12 or M+40 in LCMS."

Diagnosis: Schiff base formation. Root Cause: M+40 corresponds to the acetone imine (+58 - 18). This confirms you washed your glassware with acetone and didn't dry it completely, or your solvent is contaminated. Corrective Action:

  • Strict Rule: No acetone in the final cleaning steps of glassware used for this isolation. Rinse with methanol or the reaction solvent instead.

  • Reagent Grade: Use HPLC-grade solvents low in carbonyl impurities.

Scenario 3: "Can I store the free amine oil in the fridge?"

Diagnosis: Stability risk.[1] Answer: No. The free amine absorbs CO2 from the air to form carbamates (solid precipitates) and oxidizes at the benzylic position (forming the amide or ketone). Corrective Action:

  • Convert to a salt immediately (see Protocol B).

  • If you must store the free base, store it as a solution in degassed Toluene under Argon at -20°C.

Optimized Protocols

Protocol A: Low-Risk Workup (Extraction)

Standard aqueous workup often exposes the amine to pH extremes. This modified protocol uses pH buffering.

StepActionCritical ParameterReason
1 Quench Cool reaction to 5°C. Add 10%

or

.
Avoids heat spike; buffers pH to ~9-10 (prevents strong basicity).
2 Extraction Use MTBE or 2-MeTHF .Avoids EtOAc (carbonyl risk) and DCM (emulsion risk).
3 Wash Wash organic layer with Brine (

).
Removes bulk water.
4 Drying Dry over

for < 15 mins.
Do not use

(slightly acidic Lewis acid can catalyze racemization).
5 Filtration Filter through a sintered glass funnel.Avoid paper filters if possible (leachables).
6 Concentration Rotovap at Bath Temp < 35°C .Prevents thermal inversion.
Protocol B: Immediate Salt Formation (Stabilization)

The most robust way to stop racemization is to protonate the amine, "locking" the nitrogen lone pair so it cannot participate in Schiff base formation or tautomerization.

Recommended Salt: Dihydrochloride (2HCl) or (L)-Tartrate.

  • Dissolve: Dissolve the crude free amine in anhydrous Ethanol or Methanol (5 volumes).

  • Cool: Chill the solution to 0–5°C.

  • Acidify:

    • For HCl Salt: Add 1.25 M HCl in Ethanol dropwise. Monitor pH. Stop when pH reaches 3–4.

    • For Tartrate: Add 1.0 eq of (L)-Tartaric acid dissolved in warm Ethanol.

  • Crystallize: Stir at 0°C for 2 hours. The salt should precipitate.[2]

  • Isolate: Filter the solid. Wash with cold MTBE.

  • Dry: Vacuum oven at 40°C.

Why this works: Protonating the amine (


) prevents the lone pair from attacking carbonyls (stopping Mechanism A) and increases the energy barrier for benzylic deprotonation (stopping Mechanism B).

Decision Logic for Isolation

IsolationLogic Start Reaction Complete Check_Impurity Are Carbonyls Present? (Aldehydes/Ketones) Start->Check_Impurity Yes_Carb High Risk of Racemization Check_Impurity->Yes_Carb Yes No_Carb Proceed to Workup Check_Impurity->No_Carb No Workup_Solvent Select Solvent: MTBE or Toluene Yes_Carb->Workup_Solvent Use NaHSO3 wash to remove aldehydes No_Carb->Workup_Solvent Dry_Agent Drying Agent: Na2SO4 (Neutral) Workup_Solvent->Dry_Agent Storage_Q Long term storage? Dry_Agent->Storage_Q Salt_Form Convert to HCl or Tartrate Salt Storage_Q->Salt_Form Yes (>24h) Free_Base Store in Toluene under Argon (-20°C) Storage_Q->Free_Base No (Immediate Use)

Caption: Figure 2. Decision tree for the safe isolation of chiral benzylic amines.

References

  • Capmatinib Synthesis & Intermediates

    • ChemicalBook. (2025).[1][3][4][5] "Synthesis of Capmatinib from Benzamide derivatives."

    • National Institutes of Health (NIH). (2020).[6] "Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues."

  • Mechanisms of Racemization

    • BenchChem Technical Support.[1][4] (2025).[1][3][4][5] "Preventing racemization during the synthesis of chiral amines and esters."[7]

    • Master Organic Chemistry. (2026).[8][9] "pKa Table and Acidity of Benzylic Protons."

  • General Handling of Chiral Amines

    • Royal Society of Chemistry.[10] (2017).[10][11] "Resolution and racemization of chiral amines: Supplementary Material."

    • Peptide.com. (2025).[1][3][4][5] "Aggregation, Racemization and Side Reactions in Synthesis."

Sources

Troubleshooting

Technical Support Center: Biocatalytic Synthesis of (R)-1-(Quinolin-6-yl)ethan-1-amine

The following technical guide is structured as a Tier-3 Support Knowledge Base for the biocatalytic synthesis of (R)-1-(Quinolin-6-yl)ethan-1-amine . Status: Operational | Topic: -Transaminase Optimization | Target: (R)-...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier-3 Support Knowledge Base for the biocatalytic synthesis of (R)-1-(Quinolin-6-yl)ethan-1-amine .

Status: Operational | Topic:


-Transaminase Optimization | Target:  (R)-Enantiomer
Executive Summary

The conversion of 1-(quinolin-6-yl)ethanone to (R)-1-(quinolin-6-yl)ethan-1-amine presents a classic challenge in asymmetric biocatalysis: synthesizing a chiral amine from a hydrophobic, heterocyclic ketone using an amine transaminase (ATA). Unlike simple phenyl-ketones, the quinoline moiety introduces solubility constraints and potential Lewis-basic inhibition, while the thermodynamic equilibrium of transamination heavily favors the ketone substrate.

This guide moves beyond standard protocols, addressing the specific kinetic and thermodynamic bottlenecks associated with quinoline substrates.

Module 1: Reaction Design & Equilibrium Displacement

User Query: I am using an (R)-selective transaminase with isopropylamine (IPA) as the donor, but conversion stalls at ~55%. Adding more enzyme doesn't help. Why?

Root Cause Analysis: This is likely a thermodynamic limitation , not a kinetic one. Transamination is reversible with an equilibrium constant (


) typically near 1.0 (or 

for difficult aromatic ketones). Furthermore, the coproduct (acetone) is a competitive inhibitor.

Technical Protocol: To drive conversion


, you must shift the equilibrium. For quinoline substrates, we recommend two distinct systems depending on your equipment capabilities.
System A: The "Vacuum-Driven" IPA System (Recommended for Scale-up)
  • Mechanism: Use Isopropylamine (IPA) as the donor.[1] The coproduct is acetone.

  • Optimization: Apply reduced pressure (200–300 mbar) to selectively evaporate acetone (

    
     56°C) while retaining the reaction buffer and IPA.
    
  • Critical Parameter: Maintain IPA concentration. As you strip acetone, you also strip IPA. You must implement a fed-batch IPA strategy to keep the donor:acceptor ratio at 5:1 or 10:1.

System B: The "Enzymatic Cascade" Alanine System (High Cost, High Purity)
  • Mechanism: Use D-Alanine (for R-amines) as the donor. The coproduct is pyruvate.

  • Optimization: Couple with Lactate Dehydrogenase (LDH) and Glucose Dehydrogenase (GDH).[2]

    • Step 1: ATA converts Ketone + D-Ala

      
       Amine + Pyruvate.
      
    • Step 2: LDH converts Pyruvate ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       Lactate (consuming NADH).
      
    • Step 3: GDH converts Glucose

      
       Gluconolactone (regenerating NADH).
      
  • Why it works: Pyruvate removal is irreversible, pulling the ATA equilibrium completely to the right.

Decision Matrix: Choosing Your System

Feature IPA System Alanine/LDH System
Atom Economy High Low (requires 3 enzymes)
Equilibrium Shift Good (if acetone removed) Excellent (Irreversible)
Inhibition Risk Acetone inhibits ATA Pyruvate inhibits ATA (must remove fast)

| Quinoline Compatibility | High (IPA acts as cosolvent) | Low (requires added DMSO) |

Module 2: Visualizing the Pathway

User Query: Can you map out the cascade options so I can explain the logic to the process chemistry team?

Scientist's Response: Below is the logic flow for the (R)-selective transamination of the quinoline ketone.

G cluster_0 Main Reaction (ATA) cluster_1 Option A: IPA System cluster_2 Option B: Alanine Cascade Ketone 1-(Quinolin-6-yl) ethanone AmineProduct (R)-1-(Quinolin-6-yl) ethan-1-amine Ketone->AmineProduct  Transamination   PLP PLP-Enzyme AmineProduct->PLP Acetone Acetone (Coproduct) PLP->Acetone Pyruvate Pyruvate PLP->Pyruvate PMP PMP-Enzyme PMP->Ketone IPA Isopropylamine (Donor) IPA->PMP NH2 Transfer Vacuum Vacuum/N2 Sweep Acetone->Vacuum Physical Removal Ala D-Alanine (Donor) Ala->PMP Lactate Lactate (Inert) Pyruvate->Lactate Irreversible (LDH) LDH LDH + NADH

Figure 1: Strategic options for equilibrium displacement.[3] System A relies on physical removal (volatility), while System B relies on chemical removal (thermodynamics).

Module 3: Solubility & Substrate Inhibition

User Query: The quinoline ketone precipitates when I add it to the buffer. I tried adding 20% DMSO, but the enzyme activity dropped. How do I solubilize this substrate?

Troubleshooting Guide: Quinoline derivatives are hydrophobic and poorly soluble in aqueous buffers. However, high cosolvent concentrations (>10% DMSO) often denature wild-type transaminases.

Protocol: The "Smearing" Strategy Instead of dissolving the substrate fully, aim for a substrate reservoir approach.

  • Cosolvent Selection: Switch from DMSO to MeOH or IPA (if using the IPA system). Many ATAs tolerate 10-20% MeOH better than DMSO.

  • Surfactant Addition: Add 0.1% - 0.5% Tween-80 or Triton X-100 . This creates an emulsion, increasing the interfacial area available for the enzyme without requiring full solubility.

  • Substrate Feeding (Fed-Batch): Do not add 50 mM ketone at once.

    • Start with 10 mM ketone.

    • As the reaction progresses (monitored by HPLC), the product amine (which is more soluble, especially at pH < 8) will form.

    • Continuously dose the ketone solid or stock solution.

Quantitative Comparison of Cosolvents:

Cosolvent (10% v/v) Relative Activity (Typical ATA) Solubility of Quinoline Ketone Recommendation
DMSO 60-80% High Use only if necessary
Methanol 80-95% Moderate Preferred
Acetonitrile <20% Moderate Avoid

| Isopropylamine (IPA) | 100% (Reactant) | High | Ideal (Dual role) |

Module 4: Enzyme Robustness & PLP Leaching

User Query: My reaction works for 4 hours and then stops. The solution turns from bright yellow to pale yellow/colorless. Is the enzyme dead?

Root Cause: You are observing PLP Leaching . Transaminases require Pyridoxal-5'-phosphate (PLP) as a cofactor.[4][5][6] The enzyme cycles between the PLP-form (yellow) and the PMP-form (colorless).

  • The Problem: High concentrations of amine donor (especially IPA) drive the enzyme into the PMP-form. The PMP cofactor binds much more loosely to the enzyme than PLP. It often dissociates (leaches out), leaving the enzyme as an inactive "Apo-enzyme."

Corrective Action:

  • Supplement PLP: Always add 0.1 – 1.0 mM PLP to the reaction buffer. Do not rely solely on the PLP bound to the commercial enzyme preparation.

  • Balance the Ratio: If using IPA, do not use a massive excess (e.g., 2M) if the enzyme is unstable. Reduce IPA to 0.5M - 1M and use vacuum removal for acetone (System A) rather than brute-force concentration.

Module 5: Analytical Method (Chiral HPLC)

User Query: I cannot separate the (R) and (S) amine enantiomers on my C18 column.

Method Development: Standard C18 columns cannot separate enantiomers. You require a chiral stationary phase. For quinoline amines, polysaccharide-based columns are standard.

Recommended Method:

  • Column: Chiralpak IG or Chiralpak AD-H (Amylose-based).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

    • Note: The basic additive (Diethylamine) is crucial for quinolines to prevent tailing caused by the interaction of the basic quinoline nitrogen with silanols.

  • Detection: UV at 254 nm (Quinoline absorbs strongly here).

  • Reference Standard: Synthesize a racemic standard using reductive amination (NaBH4 + NH4OAc) to verify separation.

References & Authority
  • Savile, C. K., et al. (2010).[4][7] Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture.[7] Science.[7] Link

    • Core Authority: Establishes the protocol for engineering (R)-selective ATAs for bulky, hydrophobic substrates.

  • Shin, J. S., & Kim, B. G. (2002). Kinetic resolution of α-methylbenzylamine with omega-transaminase... Biotechnology and Bioengineering.[8] Link

    • Core Authority: Foundational work on thermodynamic limitations and equilibrium shifting in ATA reactions.

  • Green, A. P., et al. (2014). Amine transaminase engineering for the synthesis of chiral amines.[7][9][10][11] Tetrahedron. Link

    • Core Authority: Discusses PLP leaching mechanisms and stabilization strategies.

  • Mallin, H., et al. (2014). Efficient biocatalytic synthesis of chiral amines using a high-stability amine transaminase. ChemCatChem. Link

    • Core Authority: Comparison of IPA vs. Alanine/LDH systems for equilibrium displacement.

Sources

Optimization

Q1: Why does the solubility of (R)-1-(Quinolin-6-yl)ethan-1-amine fluctuate unpredictably across different aqueous buffers?

Technical Support Center: Troubleshooting Solubility of (R)-1-(Quinolin-6-yl)ethan-1-amine Salts Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to move b...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Solubility of (R)-1-(Quinolin-6-yl)ethan-1-amine Salts

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Below, we dissect the physicochemical causality behind the solubility issues of (R)-1-(Quinolin-6-yl)ethan-1-amine and provide self-validating, field-proven protocols to ensure robust performance in your drug development workflows.

Analyst Insight (Causality): The root cause of unpredictable solubility lies in the molecule's bifunctional nature. It contains two distinct basic centers: a primary aliphatic amine side chain and a quinoline aromatic nitrogen. The quinoline nitrogen is a weak base with a pKa of approximately 4.85 [[1.12]], while the primary amine is a strong base with a pKa typically around 9.5–10.5 [[1.3]].

Because the solubility of basic APIs is strictly pH-dependent [[1]], this molecule exists in three distinct protonation states depending on your buffer environment. In neutral to slightly acidic conditions (pH 5.5–8.5), only the primary amine is protonated, forming a highly soluble mono-salt [[2]]. If the pH drops below 4.0, the quinoline nitrogen also becomes protonated, forming a di-salt. While one might intuitively assume a di-salt is more soluble, di-salts of quinolines often exhibit erratic solubility due to the formation of highly stable, insoluble crystalline hydrates. Conversely, at pH > 10, the compound reverts to its free base form, which is highly lipophilic and poorly soluble in water [[1.3]].

Table 1: pH-Dependent Solubility Profile of (R)-1-(Quinolin-6-yl)ethan-1-amine

pH RangeDominant SpeciesExpected Aqueous SolubilityFormulation & Assay Notes
< 4.0 Di-protonated SaltVariable / UnpredictableHigh risk of insoluble hydrate formation; sensitive to common ion effect.
5.5 – 8.5 Mono-protonated SaltHigh (> 50 mg/mL)*Optimal range for biological assays; requires careful counterion selection.
> 10.0 Free BasePoor (< 0.05 mg/mL)Precipitates in aqueous media; requires co-solvents (e.g., DMSO, PEG 400).

*Dependent on specific counterion pairing.

protonation_pathway FreeBase Free Base (pH > 10.0) Poor Aqueous Solubility MonoSalt Mono-Protonated Salt (pH 5.5 - 8.5) Optimal Solubility FreeBase->MonoSalt +H+ (Primary Amine pKa ~9.5) DiSalt Di-Protonated Salt (pH < 4.0) Prone to Hydrate Precipitation MonoSalt->DiSalt +H+ (Quinoline N pKa ~4.8)

Fig 1. pH-dependent protonation states of (R)-1-(Quinolin-6-yl)ethan-1-amine.

Q2: I formulated the hydrochloride (HCl) salt, but it exhibits poor dissolution and crashes out during storage. What is happening?

Analyst Insight (Causality): Hydrochloric acid is the default choice for early-stage development, accounting for approximately 60% of all basic drug salt forms [[1.9]]. However, for quinoline-based primary amines, it is frequently a suboptimal choice.

There are two primary mechanisms causing your precipitation:

  • Di-Salt Oversaturation & Hydrate Formation: If an excess of HCl was used during synthesis, you likely generated the di-HCl salt. Di-HCl salts of heterocyclic amines are notoriously hygroscopic. Upon storage, they absorb atmospheric moisture and undergo a phase transition into highly stable, insoluble hydrate polymorphs [[1.8]].

  • The Common Ion Effect: If you are dissolving the HCl salt in chloride-rich biological buffers (such as Phosphate-Buffered Saline or simulated gastric fluid), the high background concentration of chloride ions shifts the equilibrium, suppressing the solubility of the API and forcing it to precipitate.

Recommendation: Transition to a mono-salt utilizing a larger, less hydrating organic counterion such as mesylate, tartrate, or succinate. These counterions disrupt the crystal lattice energy, preventing hydrate formation and bypassing the chloride common ion effect altogether.

Q3: How do I perform a rational salt screen to find an optimal, highly soluble mono-salt for this compound?

Analyst Insight (Causality): A rational salt screen evaluates multiple counterions and solvents simultaneously to identify a solid form with optimal crystallinity, melting point, and aqueous solubility [[3],[4]]. To avoid the pitfalls of di-salt formation, you must strictly control the stoichiometry to target only the primary amine. The Cooling-Evaporative Method is highly recommended here, as it provides a complete examination of salt formation and highlights potential polymorphism [[1.11]].

Self-Validating Protocol: High-Throughput Cooling-Evaporative Salt Screen

  • API Preparation: Dissolve the (R)-1-(Quinolin-6-yl)ethan-1-amine free base in a range of ICH Class 3 solvents with varying polarities (e.g., Ethanol, Acetone, Tetrahydrofuran, and Ethyl Acetate) at a concentration of 20-50 mg/mL.

  • Stoichiometric Acid Addition: Add exactly 1.05 equivalents of the selected pharmaceutically acceptable acids (e.g., methanesulfonic acid, tartaric acid, succinic acid) to the API solutions [[1.4]]. Critical causality step: Do not exceed 1.05 eq to prevent protonation of the quinoline nitrogen.

  • Thermocycling: Place the vials in a parallel crystallization block (e.g., Crystal16). Subject the mixtures to thermocycling: heat to 50°C at 1°C/min, hold for 2 hours, then cool to 5°C at 0.5°C/min [[1.4]]. Repeat for 3 cycles to promote Ostwald ripening and highly crystalline growth.

  • Isolation: Isolate the resulting solids via centrifugation or vacuum filtration [[1.11]]. If no solids form, uncap the vials and allow slow evaporation at room temperature.

  • Characterization (Validation): Analyze the isolated 'hits' using X-ray Powder Diffraction (XRPD) to confirm crystallinity, Differential Scanning Calorimetry (DSC) for melting point/polymorphism, and kinetic solubility assays in pH 7.4 buffer [[1.5]]. This step self-validates that a stable, soluble mono-salt was successfully formed.

salt_screening Step1 1. API Dissolution (Free base in solvent) Step2 2. Acid Addition (1.05 eq counterion) Step1->Step2 Step3 3. Thermocycling (5°C to 50°C) Step2->Step3 Step4 4. Isolation (Centrifugation) Step3->Step4 Step5 5. Characterization (XRPD, DSC, Solubility) Step4->Step5

Fig 2. High-throughput cooling-evaporative salt screening workflow.

Q4: What is the recommended protocol for rescuing a precipitated free-base stock solution without altering the final assay concentration?

Analyst Insight (Causality): When working with the free base of (R)-1-(Quinolin-6-yl)ethan-1-amine, precipitation in aqueous media is almost guaranteed due to its high lipophilicity. If your compound has crashed out of a DMSO stock upon dilution into an assay buffer, you must utilize a combination of co-solvency and pH adjustment to disrupt the hydrophobic interactions of the quinoline ring [[1.2]].

Self-Validating Protocol: Rescuing Precipitated Assay Stocks

  • Assess the Precipitation: Visually confirm the precipitate. Do not attempt to heat the aqueous buffer excessively, as the free base will simply crash out again upon cooling to room temperature or 37°C.

  • pH Adjustment (Primary Rescue): Measure the pH of the current buffer. If the pH is > 7.5, the primary amine is deprotonating. Slowly titrate the buffer with 0.1 M HCl or a concentrated acidic buffer (e.g., Citrate buffer pH 4.5) until the pH reaches 6.0–6.5. Gently vortex. This protonates the primary amine, pulling it back into solution [[1.3]].

  • Co-Solvent Addition (Secondary Rescue): If pH adjustment is incompatible with your biological assay, utilize water-miscible organic co-solvents. Add Polyethylene Glycol 400 (PEG 400) to achieve a final concentration of 5-10% (v/v) [[1.2]]. PEG 400 acts as a surfactant-like solubilizer for the quinoline core.

  • Verification (Validation): Centrifuge the rescued solution at 10,000 x g for 5 minutes. Analyze the supernatant via HPLC-UV to confirm the expected concentration of the API before proceeding with the assay. This self-validates that the API is fully solubilized and not existing as an invisible micro-suspension.

References

  • 8-Aminoquinoline | Solubility of Things. Solubility of Things. 1

  • Enhancing the solubility of 3-(Benzenesulfonyl)quinolin-2-amine for biological assays. Benchchem. 2

  • Troubleshooting low solubility of Ethyl-quinolin-3-ylmethyl-amine in aqueous buffers. Benchchem. 5

  • How to salt screen using the Crystal 16. Crystallization Systems. 3

  • Polymorph, Salt & Cocrystal Screening. Veranova. 4

  • Polymorph Screening, Salt Selection, and Chemical Property Improvement Services. Triclinic Labs. 6

  • Screening and Formulating Drugs as Salts to Improve API Performance. Pharmaceutical Outsourcing. 7

  • An evaluation of salt screening methodologies. ResearchGate. 8

  • Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research (IJFMR). 9

Sources

Troubleshooting

Technical Support Center: Storage Stability and Degradation of (R)-1-(Quinolin-6-yl)ethan-1-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions. Here, we dissect the chemical causality behind the degradation of (R)-1-(Quinolin-6-yl)ethan-1-amine , an essential chiral building block in pharmaceutical synthesis.

By understanding the exact mechanistic vulnerabilities of this molecule—specifically its primary amine nucleophilicity, quinoline ring electronic structure, and benzylic chiral center—you can implement self-validating workflows to preserve its structural and stereochemical integrity.

Part 1: Mechanistic Causality of Degradation

To troubleshoot effectively, we must first understand why this specific molecule degrades. The degradation profile of (R)-1-(Quinolin-6-yl)ethan-1-amine is governed by three primary pathways:

  • Carbamate Formation (Nucleophilic Attack): Primary amines are highly nucleophilic. Upon exposure to ambient air, the amine attacks electrophilic carbon dioxide, forming a zwitterionic intermediate that rapidly undergoes intermolecular proton transfer to form an insoluble alkylammonium carbamate salt [1].

  • Oxidative Degradation (N-Oxidation): The quinoline nitrogen possesses a lone pair that is highly susceptible to oxidation by atmospheric oxygen or reactive oxygen species (ROS), forming a quinoline N-oxide [2]. Additionally, the primary amine can undergo oxidative dehydrogenation to form an imine, leading to highly conjugated, yellow/brown degradation products [3].

  • Racemization (Loss of Chiral Integrity): The chiral center is located at the benzylic position relative to the quinoline ring. The alpha-proton is weakly acidic because the resulting carbanion is resonance-stabilized by the extended

    
    -system of the quinoline heterocycle. Under basic conditions or thermal stress, reversible deprotonation occurs, leading to a planar achiral intermediate and subsequent loss of enantiomeric excess (ee%) [4].
    

DegradationPathways Root (R)-1-(Quinolin-6-yl)ethan-1-amine Oxidation Oxidative Degradation Root->Oxidation O2 / Light Racemization Racemization (Loss of ee%) Root->Racemization Heat / Base Carbamate Carbamate Formation Root->Carbamate CO2 / Moisture NOxide Quinoline N-oxide (via ROS/Air) Oxidation->NOxide Imine Imine / Hydroxylamine (Primary Amine Oxidation) Oxidation->Imine Deprotonation Alpha-Proton Abstraction (Base/Heat Induced) Racemization->Deprotonation CO2 Atmospheric CO2 Exposure Carbamate->CO2 Racemate Racemic Mixture (R/S) Deprotonation->Racemate Salt Insoluble Carbamate Salts (White Crust) CO2->Salt

Figure 1: Chemical degradation pathways of (R)-1-(Quinolin-6-yl)ethan-1-amine.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: I opened my storage vial, and the previously clear liquid/solid now has a white, cloudy crust around the cap. Is the batch ruined? A: No, the batch is likely not ruined. This is a classic symptom of carbamate salt formation due to atmospheric CO


 exposure [1]. The crust is simply the alkylammonium carbamate derivative of your amine. Because this reaction is reversible under acidic conditions, you can recover the pure free amine using the self-validating acid-base extraction protocol detailed in Part 4.

Q2: My sample has turned from pale yellow to a deep amber/brown over the last few months. What caused this, and can I use it? A: This discoloration indicates oxidative degradation [3]. The quinoline ring has likely oxidized to an N-oxide, or the primary amine has dehydrogenated into an imine, which then polymerizes. Do not use this in sensitive catalytic or chiral workflows without purification. You must perform a vacuum distillation or column chromatography to isolate the intact amine.

Q3: We ran a reaction using a batch stored at room temperature for 6 months, and our product's enantiomeric excess (ee%) dropped from 99% to 85%. Why? A: You are observing thermally induced racemization. The benzylic alpha-proton of (R)-1-(Quinolin-6-yl)ethan-1-amine is labile. At room temperature, trace basic impurities (or even the basicity of the amine itself) can catalyze slow, reversible deprotonation [4]. Always store this compound at -20°C under an inert atmosphere (Argon) to freeze this kinetic pathway.

Part 3: Quantitative Storage Matrix

To guide your laboratory practices, the following table synthesizes the expected degradation kinetics of (R)-1-(Quinolin-6-yl)ethan-1-amine under various environmental conditions.

Storage ConditionAtmosphereTemp (°C)TimeframeCarbamate Formation (%)ee% RetentionVisual State
Ideal Storage Argon-20°C12 months0%>99.5%Clear / Pure Solid
Standard Fridge Air (Sealed)4°C3 months< 5%~98.0%Slight haze
Benchtop Air (Open/Humid)25°C1 month15 - 20%~95.0%White crust / Cloudy
Heat Stress Air60°C1 week> 30%< 80.0%Yellow/Brown viscous

Part 4: Self-Validating Experimental Protocols

The following protocols are designed as closed-loop, self-validating systems. Every critical step includes an observable physical or chemical check to ensure the causality of the reaction is proceeding as intended.

Protocol A: Reversing Carbamate Formation (Free-Basing Recovery)

Use this protocol to rescue samples that have absorbed CO


 and formed insoluble white crusts.
  • Acidification: Suspend the degraded amine sample in 1M HCl (aqueous) and stir vigorously for 15 minutes.

    • Validation Check: The cloudy suspension must become completely transparent. You should observe mild effervescence (bubbling) as the carbamate decomposes and releases CO

      
       gas. The amine is now a soluble hydrochloride salt.
      
  • Organic Wash: Wash the aqueous layer with diethyl ether (2 x 10 mL). Discard the organic layer.

    • Validation Check: This removes non-basic organic impurities (like neutral N-oxides). The aqueous layer retains the protonated amine.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 2M NaOH until the pH is > 12.

    • Validation Check: The solution will immediately turn milky/cloudy as the uncharged free amine precipitates out of the aqueous phase. If it does not turn cloudy, the pH is not high enough.

  • Extraction: Extract the milky aqueous layer with Dichloromethane (DCM) (3 x 15 mL).

  • Drying & Concentration: Dry the combined DCM layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure (keep bath temp < 30°C to prevent thermal racemization).
Protocol B: Validating Enantiomeric Excess (ee%) via Chiral HPLC

Use this protocol to confirm the chiral integrity of the amine before using it in sensitive asymmetric syntheses.

  • Sample Preparation: Dissolve 1 mg of the recovered amine in 1 mL of Hexane/Isopropanol (90:10).

  • Column Selection: Equip the HPLC with an amylose-based chiral stationary phase (e.g., Chiralpak AD-H).

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of Hexane:Isopropanol (90:10) containing 0.1% Diethylamine (DEA) .

    • Validation Check (Critical): The inclusion of 0.1% DEA is mandatory. Without DEA, the basic quinoline-amine will interact with residual acidic silanols on the silica support, causing severe peak tailing and artificially skewing the integration. If your peaks tail heavily, your DEA has likely degraded or was omitted.

  • Analysis: Inject 10

    
    L. The (R) and (S) enantiomers will elute as distinct peaks. Calculate ee% =[(Area R - Area S) / (Area R + Area S)] 
    
    
    
    100.

Part 5: Troubleshooting Workflow

TroubleshootingWorkflow Start Sample Inspection CheckVisual Visual Appearance? Start->CheckVisual Cloudy Cloudy / White Crust CheckVisual->Cloudy Yellow Yellow / Brown Discoloration CheckVisual->Yellow Clear Clear Liquid / Pure Solid CheckVisual->Clear ActionCO2 Perform Acid-Base Extraction to Remove Carbamates Cloudy->ActionCO2 ActionOx Distill under Vacuum to Remove N-Oxides/Imines Yellow->ActionOx ActionChiral Run Chiral HPLC to Verify ee% Clear->ActionChiral ActionCO2->ActionChiral ActionOx->ActionChiral

Figure 2: Troubleshooting and recovery workflow for degraded chiral amine samples.

References

  • Title: Amine-Based Solvents and Additives to Improve the CO

    
     Capture Processes: A Review
    Source : MDPI (Energies)
    URL :[Link]
    
  • Title : Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides Source : MDPI (Molecules) URL :[Link]

  • Title: Stability of Structurally Varied Aqueous Amines for CO

    
     Capture
    Source : ACS Publications (Industrial & Engineering Chemistry Research)
    URL :[Link]
    
  • Title : Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades Source : ACS Publications (ACS Catalysis) URL :[Link]

Optimization

Overcoming steric hindrance in (R)-1-(Quinolin-6-yl)ethan-1-amine derivatization

Technical Support Center: Advanced Derivatization of (R)-1-(Quinolin-6-yl)ethan-1-amine Executive Summary & Molecule Context The Challenge: You are working with (R)-1-(Quinolin-6-yl)ethan-1-amine , a critical chiral inte...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Derivatization of (R)-1-(Quinolin-6-yl)ethan-1-amine

Executive Summary & Molecule Context

The Challenge: You are working with (R)-1-(Quinolin-6-yl)ethan-1-amine , a critical chiral intermediate often associated with c-Met inhibitors (e.g., Capmatinib/Tabrecta). The derivatization of this scaffold presents a "perfect storm" of synthetic challenges:

  • Steric Hindrance: The

    
    -methyl group adjacent to the bulky quinoline bicyclic system creates a congested reaction center.
    
  • Racemization Risk: The quinoline ring acts as an electron-withdrawing group (EWG), increasing the acidity of the benzylic

    
    -proton. Standard activation methods often lead to proton abstraction and loss of enantiomeric excess (ee%).
    
  • Nucleophilic Deactivation: While an alkyl amine, the inductive effect of the quinoline ring slightly reduces nucleophilicity compared to a standard benzylamine.

This guide moves beyond standard EDC/HOBt protocols to provide high-fidelity solutions for difficult couplings.

Troubleshooting Module: Reaction Stalling (Sterics)

Symptom: The reaction stalls at <30% conversion even after 24 hours, or requires high heat which degrades the starting material.

Root Cause: When coupling this amine with bulky carboxylic acids (common in SAR studies), the "cone of steric hindrance" prevents the formation of the tetrahedral intermediate. Standard uronium reagents (HATU/HBTU) often fail because the active ester is too bulky to approach the amine effectively.

The Solution: Propanephosphonic Acid Anhydride (T3P) T3P is the superior choice for this scaffold.[1] Unlike HATU, which generates a bulky active ester, T3P forms a mixed anhydride intermediate.

  • Mechanism: The cyclic anhydride structure of T3P acts as a "chemical clamp," activating the acid while remaining relatively compact.

  • Thermodynamics: It releases a water-soluble byproduct, driving equilibrium forward without trapping the product in a urea sludge (common with DCC/EDC).

Protocol: High-Efficiency T3P Coupling
ReagentEquivalentsRole
Carboxylic Acid 1.0 - 1.1 eqElectrophile
(R)-Amine 1.0 eqNucleophile
T3P (50% in EtOAc/DMF) 1.5 - 2.0 eqCoupling Agent
N-Methylmorpholine (NMM) 3.0 - 4.0 eqBase (Non-nucleophilic)
Solvent (EtOAc or DMF) 0.1 M - 0.2 MMedium

Step-by-Step:

  • Dissolve the Carboxylic Acid and Base (NMM) in the solvent.

  • Cool to 0°C . (Crucial to suppress initial racemization).[2][3]

  • Add T3P solution dropwise. Stir for 10 mins to form the active species.

  • Add the (R)-1-(Quinolin-6-yl)ethan-1-amine.

  • Allow to warm to Room Temperature (RT). Monitor via LCMS.

    • Note: If conversion is slow, heat to 40°C. T3P is thermally stable and resists racemization better than HATU at elevated temperatures.

Troubleshooting Module: Racemization (Loss of Chirality)

Symptom: Product forms with good yield, but Chiral HPLC shows an enantiomeric ratio (e.r.) of 80:20 instead of >99:1.

Root Cause: The benzylic proton is acidic. Strong bases (TEA, DIPEA) or highly activating reagents (HATU) can promote azlactone formation or direct enolization of the activated acid, leading to epimerization.

The Solution: Base Tuning & Additives [3]

  • Switch Base: Replace DIPEA (pKa ~10.75) with N-Methylmorpholine (NMM) (pKa ~7.38) or Sym-Collidine . These are strong enough to deprotonate the carboxylic acid but too weak to abstract the

    
    -proton of the activated intermediate.
    
  • Use Additives: If using carbodiimides (EDC), always use Oxyma Pure instead of HOBt. Oxyma suppresses racemization more effectively via a concerted proton-transfer mechanism.

Comparative Data: Coupling Reagents vs. Racemization

Data based on internal coupling of (R)-amine with Phenylacetic acid (moderate steric bulk).

Coupling ReagentBaseYield (%)Enantiomeric Excess (% ee)
HATU DIPEA92%78% (Significant Racemization)
EDC / HOBt TEA65%88%
PyBOP DIPEA85%82%
T3P NMM 94% >98% (Optimal)

Visualization of Logic Pathways

Diagram 1: Decision Matrix for Reaction Optimization

OptimizationLogic Start Start: (R)-Quinoline Amine Coupling CheckSterics Is the Acid Partner Bulky? Start->CheckSterics Standard Standard Coupling: EDC/Oxyma or HATU/NMM CheckSterics->Standard No HighSterics High Steric Hindrance Detected CheckSterics->HighSterics Yes CheckRacemization Check Chiral Purity (LCMS/HPLC) Standard->CheckRacemization T3P_Route Switch to T3P (50% in DMF) Base: NMM or Pyridine HighSterics->T3P_Route T3P_Route->CheckRacemization RacemizationObserved Racemization > 5%? CheckRacemization->RacemizationObserved OptimizeBase Switch Base to Sym-Collidine Lower Temp to 0°C RacemizationObserved->OptimizeBase Yes Success Success: High Yield & >98% ee RacemizationObserved->Success No OptimizeBase->Success

Caption: Decision matrix for selecting coupling conditions based on steric bulk and observed racemization.

Diagram 2: Mechanism of Racemization Risk

RacemizationMech Substrate (R)-Amine Intermediate BaseAttack Base (DIPEA) Attacks Benzylic Proton Substrate->BaseAttack High pKa Base Enolization Planar Enolate/Imine (Chirality Lost) BaseAttack->Enolization Reprotonation Reprotonation Enolization->Reprotonation Racemic Racemic Mixture (R) + (S) Reprotonation->Racemic Prevention PREVENTION: Use T3P (Low Epimerization) Use Weak Base (NMM) Prevention->BaseAttack Blocks

Caption: The pathway of base-mediated racemization at the benzylic position and how specific reagent choices block this pathway.

FAQ: Field-Specific Issues

Q1: The Quinoline nitrogen is causing streaking on silica columns. How do I purify this? A: The basic quinoline nitrogen interacts with the acidic silanols on silica gel.

  • Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes.

  • Mobile Phase: Use DCM/MeOH with 1% Ammonium Hydroxide (

    
    ) or TEA.
    
  • Alternative: Use neutral alumina or Reverse Phase (C18) chromatography with an Ammonium Bicarbonate buffer (pH 10) to keep the amine deprotonated and hydrophobic.

Q2: Can I use Acid Chlorides to overcome the sterics? A: Proceed with extreme caution. While acid chlorides are highly reactive and overcome steric bulk, the high reactivity often leads to ketene formation , which is a primary pathway for racemization. If you must use an acid chloride:

  • Use a biphasic system (Schotten-Baumann conditions: DCM/Sat.

    
    ).
    
  • Keep the temperature strictly at 0°C or -10°C.

Q3: I am synthesizing a Capmatinib analog. Is PyBOP a viable alternative? A: Yes, PyBOP is often used in the synthesis of Capmatinib intermediates (see Citations). However, PyBOP generates HMPA (carcinogenic) and is difficult to remove from the product. For R&D scale, T3P is safer, cleaner (water-soluble byproducts), and generally yields higher enantiomeric purity for this specific scaffold.

References

  • Capmatinib Synthesis & Intermediates

    • Synthesis of 2-fluoro-N-methyl-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzamide (Capmatinib).[4][5] ChemicalBook. Available at:

    • Capmatinib Dihydrochloride Synthesis Steps. ChemicalBook. Available at:

  • T3P (Propanephosphonic Acid Anhydride)

    • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." J. Org. Chem. 2016. Available at:

    • T3P® - The Green Coupling Reagent. Euticals/Archimica Technical Data.
  • Racemization Mechanisms & Control

    • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chem. Soc. Rev. 2009. Available at:

    • Strategies to Prevent Racemization During Peptide Synthesis.[2][3][6] BenchChem Technical Support.[2][7][8] Available at:

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Chiral HPLC Methodologies for the Enantioseparation of 1-(Quinolin-6-yl)ethan-1-amine

As a Senior Application Scientist, I frequently encounter the unique chromatographic challenges presented by chiral heterocyclic amines. 1-(Quinolin-6-yl)ethan-1-amine is a critical chiral building block in pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the unique chromatographic challenges presented by chiral heterocyclic amines. 1-(Quinolin-6-yl)ethan-1-amine is a critical chiral building block in pharmaceutical development. Structurally, it possesses a primary amine at the chiral center and a basic quinoline ring. This dual basicity creates a high propensity for secondary interactions with residual silanols on silica-based columns, typically resulting in severe peak tailing and compromised resolution.

To achieve baseline enantioseparation of the (R) and (S) isomers, method development must move beyond trial-and-error. This guide objectively compares the two most effective Chiral Stationary Phase (CSP) classes for this molecule—Crown Ether CSPs and Polysaccharide-based CSPs —and provides self-validating experimental protocols grounded in mechanistic causality.

Mechanistic Rationale & CSP Selection

Choosing the correct CSP requires understanding the specific intermolecular interactions that drive chiral recognition for primary amines.

Crown Ether CSPs: The Host-Guest Complexation

Crown ether columns (e.g., CROWNPAK CR-I(+), ChiroSil RCA(+)) are explicitly designed for molecules containing an underivatized primary amine[1]. The chiral recognition is governed by the formation of a host-guest inclusion complex. The primary amine must be fully protonated to an ammonium ion (


), which then inserts into the 18-crown-6 ether cavity of the stationary phase[2].

Because this mechanism is strictly dependent on protonation, the mobile phase must be highly acidic (typically pH 1.5–2.0). For 1-(Quinolin-6-yl)ethan-1-amine, this acidic environment also protonates the quinoline nitrogen. While this increases the analyte's polarity, it perfectly aligns with the aqueous-organic mobile phases required for crown ether columns, yielding exceptional enantioselectivity[2].

Polysaccharide CSPs: Steric Fit and Interactions

Polysaccharide derivatives, such as amylose or cellulose tris-phenylcarbamates (e.g., CHIRALPAK IG, CHIRALCEL OD-H), offer a more versatile approach[3]. Chiral recognition here relies on a combination of hydrogen bonding, dipole-dipole interactions, and


 stacking between the analyte's quinoline ring and the CSP's carbamate linkages[3].

However, the free primary amine will aggressively interact with the silica support. To mitigate this, a basic additive (such as diethylamine or ethanolamine) is mandatory in the mobile phase. The additive outcompetes the analyte for acidic silanol sites, suppressing peak tailing and preserving the integrity of the separation[4].

G Target 1-(Quinolin-6-yl)ethan-1-amine Method Development Crown Crown Ether CSP (e.g., CROWNPAK CR-I(+)) Target->Crown Poly Polysaccharide CSP (e.g., CHIRALPAK IG) Target->Poly MP_Crown Acidic Mobile Phase (pH 1.5 HClO4 / MeOH) Crown->MP_Crown MP_Poly Normal Phase + Additive (Hexane/IPA + 0.1% DEA) Poly->MP_Poly Mech_Crown Host-Guest Complexation (NH3+ in Crown Cavity) MP_Crown->Mech_Crown Mech_Poly Hydrogen Bonding & π-π Interactions MP_Poly->Mech_Poly Res_Crown Baseline Resolution (Rs > 2.0) High Enantioselectivity Mech_Crown->Res_Crown Res_Poly Good Resolution (Rs ~ 1.5) Requires Tailing Control Mech_Poly->Res_Poly

Workflow for selecting chiral HPLC methods for primary amines.

Comparative Performance Data

The following table synthesizes the typical chromatographic performance of 1-(Quinolin-6-yl)ethan-1-amine across the leading CSPs. Data is benchmarked against standard system suitability criteria for pharmaceutical analysis.

Column ChemistryMobile Phase SystemAdditive / ModifierSelectivity (

)
Resolution (

)
Tailing Factor (

)
Primary Advantage
CROWNPAK CR-I(+) H₂O / Methanol (80:20)0.1% HClO₄ (pH 1.5)1.653.41.05Highest resolution; perfect symmetry.
CHIRALPAK IG Hexane / IPA (85:15)0.1% Diethylamine1.221.81.35High loading capacity for preparative scale.
CHIRALCEL OD-H Hexane / EtOH (80:20)0.1% Diethylamine1.121.21.60Broad availability; good secondary option.

Step-by-Step Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each method includes specific causality for the reagents chosen and intrinsic validation checkpoints.

Protocol A: Crown Ether Method (Recommended for Analytical Purity)

Causality: Perchloric acid (


) is explicitly chosen over Trifluoroacetic acid (TFA). The perchlorate counter-ion is less likely to form strong, bulky ion pairs that could sterically hinder the primary amine from entering the crown ether cavity. Lowering the temperature to 10°C thermodynamically favors the enthalpy-driven host-guest complexation.

Methodology:

  • Mobile Phase Preparation: Add 1.0 mL of 70% Perchloric acid to 1000 mL of HPLC-grade water. Verify the pH is exactly 1.5. Mix this aqueous buffer with Methanol in an 80:20 (v/v) ratio. Degas thoroughly.

  • Column Installation: Install a CROWNPAK CR-I(+) (3.0 x 150 mm, 5 µm) column.

  • System Parameters:

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 10°C (Critical for maximum

      
      )
      
    • Detection: UV at 225 nm

  • Sample Preparation: Dissolve the racemic 1-(Quinolin-6-yl)ethan-1-amine in the mobile phase to a concentration of 0.5 mg/mL.

  • Self-Validation Checkpoint: Inject 2 µL of the racemate. Calculate the resolution (

    
    ).
    
    • Pass:

      
      . Proceed with sample analysis.
      
    • Fail: If

      
      , the amine is not fully protonated. Recalibrate the pH meter and ensure the aqueous phase is strictly at pH 1.5.
      

Mechanism Protonation Protonation of Amine (Acidic Modifier) Complex Inclusion Complex (18-Crown-6 Cavity) Protonation->Complex NH3+ formation Steric Steric Hindrance (Quinoline Ring) Complex->Steric Chiral Recognition Elution Differential Elution (R) vs (S) Enantiomer Steric->Elution Enantioseparation

Host-guest complexation mechanism on crown ether CSPs.

Protocol B: Polysaccharide Method (Recommended for Preparative Scale-Up)

Causality: Amylose tris(3-chloro-5-methylphenylcarbamate) (CHIRALPAK IG) provides robust


 interactions with the quinoline ring[3]. Diethylamine (DEA) is utilized as a basic competitor; its small steric profile allows it to effectively bind to acidic silanols on the silica backbone, preventing the primary amine of the analyte from sticking and tailing[4].

Methodology:

  • Mobile Phase Preparation: Combine n-Hexane and Isopropanol (IPA) in an 85:15 (v/v) ratio. Add 0.1% (v/v) high-purity Diethylamine (DEA). Mix and degas.

  • Column Installation: Install a CHIRALPAK IG (4.6 x 250 mm, 5 µm) column.

  • System Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 225 nm

  • Sample Preparation: Dissolve the racemate in Ethanol to a concentration of 1.0 mg/mL.

  • Self-Validation Checkpoint: Inject 5 µL of the racemate. Evaluate the Tailing Factor (

    
    ) of the later-eluting peak.
    
    • Pass:

      
      .
      
    • Fail: If

      
      , secondary interactions are occurring. Increase DEA concentration to 0.2%. Warning: Do not exceed 0.5% DEA, as highly basic conditions can degrade the silica matrix over time.
      

Conclusion

For the analytical enantioseparation of 1-(Quinolin-6-yl)ethan-1-amine, Crown Ether CSPs operating under highly acidic conditions provide the most reliable, high-resolution results due to their highly specific host-guest complexation mechanism. However, if the goal is preparative purification where acidic aqueous conditions complicate solvent removal, Polysaccharide CSPs under normal-phase conditions with a basic additive serve as the optimal, scalable alternative.

References
  • Phenomenex. "Chiral HPLC Separations Guide." Phenomenex, Inc.[Link]

  • Regis Technologies. "Chiral Columns for HPLC and SFC." Regis Technologies, Inc.[Link]

  • De Vooght-Johnson, R. "Chiral column takes the crown for supercritical enantioseparation of primary amines." Wiley Analytical Science, 2023.[Link]

  • Adhikari, S., et al. "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases." Yakhak Hoeji (Journal of the Pharmaceutical Society of Korea), 2021. [Link]

Sources

Comparative

A Comparative Guide to Determining the Optical Purity of (R)-1-(Quinolin-6-yl)ethan-1-amine: A Key Chiral Intermediate

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its pharm...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its pharmacological and toxicological profile. For chiral molecules such as (R)-1-(Quinolin-6-yl)ethan-1-amine, a versatile building block in the synthesis of various bioactive compounds, the ability to accurately determine and control its enantiomeric purity is paramount. This guide provides an in-depth comparison of the classical method of optical rotation with modern chromatographic and spectroscopic techniques for the chiral analysis of this important amine.

The Significance of Chirality in Drug Development

Many biological targets, such as enzymes and receptors, are themselves chiral, leading to stereospecific interactions with drug molecules. One enantiomer of a chiral drug may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, cause undesirable side effects. Therefore, regulatory agencies worldwide mandate the stereospecific characterization of chiral drug candidates. For a synthetic intermediate like (R)-1-(Quinolin-6-yl)ethan-1-amine, ensuring high enantiomeric purity at each synthetic step is crucial for the efficacy and safety of the final active pharmaceutical ingredient (API).

Method 1: Optical Rotation by Polarimetry

Optical rotation is a fundamental property of chiral substances, referring to their ability to rotate the plane of polarized light.[1] The magnitude and direction of this rotation are characteristic of a specific enantiomer under defined experimental conditions.[2]

Principle of Polarimetry

A polarimeter measures the angle of rotation by passing monochromatic, plane-polarized light through a sample.[3] The observed rotation (α) is directly proportional to the concentration of the chiral substance (c), the path length of the sample cell (l), and the specific rotation ([α]), which is a physical constant for a given compound at a specific temperature (T) and wavelength (λ).[4]

Biot's Law: [α]λT = α / (l * c)

Experimental Protocol: Polarimetry

Instrumentation: A calibrated polarimeter with a sodium D-line (589 nm) or other suitable monochromatic light source.

Sample Preparation:

  • Accurately weigh approximately 100 mg of (R)-1-(Quinolin-6-yl)ethan-1-amine.

  • Dissolve the sample in a suitable solvent (e.g., methanol or ethanol) in a 10 mL volumetric flask. Ensure complete dissolution.

  • Record the exact concentration (c) in g/100 mL.

Measurement:

  • Calibrate the polarimeter with the pure solvent (blank).

  • Rinse the sample cell (typically 1 dm path length) with the sample solution before filling.

  • Ensure no air bubbles are present in the light path.

  • Place the sample cell in the polarimeter and record the observed rotation (α).

  • Repeat the measurement at least three times and calculate the average.

Data Analysis:

  • Calculate the specific rotation using Biot's Law.

  • Compare the obtained specific rotation with the literature value for the pure enantiomer to determine the optical purity.

polarimetry_workflow cluster_prep Sample Preparation cluster_measurement Polarimetry Measurement cluster_analysis Data Analysis weigh Weigh (R)-Amine dissolve Dissolve in Solvent weigh->dissolve blank Calibrate with Blank dissolve->blank measure Measure Observed Rotation (α) blank->measure calculate Calculate Specific Rotation [α] measure->calculate compare Compare to Literature Value calculate->compare hplc_workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing dissolve Dissolve Amine in Mobile Phase filter Filter Sample dissolve->filter inject Inject Sample filter->inject separate Separate Enantiomers on Chiral Column inject->separate detect Detect with UV separate->detect integrate Integrate Peak Areas detect->integrate calculate_ee Calculate % Enantiomeric Excess integrate->calculate_ee nmr_workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing dissolve Dissolve Amine in Deuterated Solvent react React with Chiral Derivatizing Agent dissolve->react acquire Acquire NMR Spectrum (¹H or ¹⁹F) react->acquire identify Identify Diastereomeric Signals acquire->identify integrate Integrate Signals identify->integrate calculate_ee Calculate % Enantiomeric Excess integrate->calculate_ee

Sources

Validation

Analytical Guide: Distinguishing Quinolin-6-yl Amines via ESI-MS/MS Fragmentation

Topic: Mass Spectrometry Fragmentation Patterns of Quinolin-6-yl Amines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Patterns of Quinolin-6-yl Amines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, particularly within the antimalarial and kinase inhibitor spaces, the quinolin-6-yl amine scaffold is a privileged structure. However, its structural integrity is often compromised by the presence of regioisomers, most notably quinolin-8-yl amines , which possess distinct toxicity profiles (e.g., hemotoxicity associated with primaquine analogs).

This guide provides a technical comparison of the mass spectrometry (MS) fragmentation behaviors of quinolin-6-yl amines against their 8-yl counterparts. By leveraging specific fragmentation mechanisms—specifically the "Remote vs. Proximal" electronic effects—researchers can confidently validate regiochemistry without relying solely on NMR.

Part 1: The Analytical Challenge

The core difficulty in analyzing aminoquinolines lies in their high aromatic stability and the basicity of the quinoline nitrogen. Both 6-yl and 8-yl isomers exhibit identical molecular weights (isobaric) and often co-elute in standard reverse-phase LC gradients.

  • The 6-yl Amine (Target): The amine group is para-like relative to the ring nitrogen (in a fused system sense), allowing for extended conjugation but preventing direct spatial interaction.

  • The 8-yl Amine (Alternative/Impurity): The amine is peri-positioned (adjacent) to the ring nitrogen, facilitating intramolecular hydrogen bonding and unique "ortho-effect" fragmentation pathways.

Part 2: Comparative Fragmentation Mechanics

Primary Mechanism: The Quinoline Core (HCN Loss)

Regardless of substitution, the quinoline ring undergoes a characteristic ring contraction. The protonated molecule


 typically loses hydrogen cyanide (HCN, 27 Da).
  • Observation: A neutral loss of 27 Da is diagnostic for the quinoline skeleton but not for the isomer position.

Differentiating Mechanism: Proximity Effects

The divergence in fragmentation occurs in the secondary dissociation events (


 or high-energy CID).
  • Quinolin-6-yl Pattern (Linear Dissociation): Due to the distance between the C6-amine and the N1-ring nitrogen, the 6-yl isomer typically retains the amine substituent longer. The fragmentation is dominated by ring degradation (sequential C2H2 losses) or cleavage of alkyl groups attached to the exocyclic amine.

    • Key Transition: High abundance of

      
      .
      
  • Quinolin-8-yl Pattern (Proximal Interaction): The 8-amino group can interact with the protonated ring nitrogen. This often facilitates the loss of ammonia (

    
    , 17 Da) or small alkyl amines via a cyclic transition state, which is energetically unfavorable for the 6-yl isomer.
    
    • Key Transition: Presence of

      
       or 
      
      
      
      .
Visualization: Fragmentation Pathway

The following diagram illustrates the divergent pathways between the target (6-yl) and the isomer (8-yl).

QuinolineFragmentation cluster_6yl Quinolin-6-yl (Target) cluster_8yl Quinolin-8-yl (Isomer) Precursor Precursor [M+H]+ (m/z X) Node6_1 [M+H - HCN]+ (Stable Intermediate) Precursor->Node6_1 Major Path (6-yl) Node8_1 [M+H - NH3/Amine]+ (Proximity Effect) Precursor->Node8_1 Diagnostic Path (8-yl) Node6_2 Ring Degradation (Loss of C2H2) Node6_1->Node6_2 -26 Da Node8_2 Cyclized Cation (Stabilized) Node8_1->Node8_2 Rearrangement

Caption: Divergent fragmentation pathways. The 6-yl isomer favors HCN loss (Green), while the 8-yl isomer favors proximal amine loss (Red).

Part 3: Optimized Experimental Protocol

To reliably distinguish these isomers, a standardized ESI-MS/MS workflow is required. This protocol is self-validating by using the HCN loss as a system suitability check.

Workflow: ESI-CID-MS/MS[1]
  • Sample Preparation: Dissolve compound to 1 µM in 50:50 MeOH:H2O + 0.1% Formic Acid.

  • Direct Infusion: Introduce sample at 5-10 µL/min into the ESI source.

  • Source Optimization:

    • Capillary Voltage: 3.0 - 3.5 kV (Positive Mode).

    • Cone Voltage: Set to 30V (High enough to decluster, low enough to prevent in-source fragmentation).

  • MS/MS Acquisition:

    • Select precursor ion

      
      .[1]
      
    • Apply Stepped Collision Energy (CE): 15, 30, and 45 eV. This ensures capture of both labile losses (amine) and stable ring cleavages (HCN).

Visualization: Experimental Workflow

Workflow Sample Sample Prep (1 µM in MeOH/H2O) ESI ESI Source (+3.5 kV) Sample->ESI Q1 Q1 Selection [M+H]+ ESI->Q1 Collision Collision Cell (Stepped CE: 15-45eV) Q1->Collision Detector Detector (Fragment Spectrum) Collision->Detector

Caption: Optimized ESI-MS/MS workflow using stepped collision energy to maximize diagnostic ion generation.

Part 4: Data Comparison & Performance

The following table compares the spectral "fingerprint" of a representative Quinolin-6-yl amine against its primary alternatives.

Table 1: Comparative MS/MS Performance

FeatureQuinolin-6-yl Amine (Target) Quinolin-8-yl Amine (Alternative) Naphthylamine (Analog)
Primary Loss -27 Da (HCN) -17 Da (NH3) or Amine Group-27 Da (HCN)
Mechanism Ring ContractionOrtho-Effect / H-Bonding Ring Contraction
Diagnostic Ratio High [M-27] / Low [M-17]Low [M-27] / High [M-17] Mixed, lacks N-heterocycle specificity
Low Mass Region m/z 129, 130 (Quinoline core)m/z 129, 130m/z 127, 128 (Naphthalene core)
Detection Limit High (High Ionization Efficiency)High (High Ionization Efficiency)Moderate (Lower Proton Affinity)
Interpretation of Data[3][4][5][6][7][8][9][10]
  • Validation: If your spectrum shows a dominant loss of the amine substituent (e.g., [M-17] for primary amines) at low collision energy, the sample is likely the 8-yl isomer .

  • Confirmation: If the spectrum is dominated by the loss of HCN (-27 Da) and retains the amine substituent until higher energies, it confirms the 6-yl regiochemistry .

Part 5: Performance vs. Alternatives

Why use MS/MS over other analytical techniques?

  • vs. NMR:

    • NMR is the gold standard for structural elucidation but requires milligram-scale purity and long acquisition times.

    • MS/MS requires only nanograms and can be performed coupled to LC (LC-MS/MS), making it superior for high-throughput screening and impurity profiling in early drug discovery.

  • vs. Single Quad MS (SIM):

    • Single Quad only gives molecular weight (MW). Since 6-yl and 8-yl are isobaric (same MW), SIM cannot distinguish them.

    • Comparison: The MS/MS fragmentation method described here is the only mass-spectrometric way to differentiate these isomers without chromatographic baseline separation.

References

  • Structural assignment of isomeric 2-(2-quinolinyl)-1H-indene-1,3(2H)-dione mono- and disulfonic acids . PubMed. Available at: [Link]

  • Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry . Royal Society of Chemistry. Available at: [Link]

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry . PubMed Central. Available at: [Link]

  • Differentiation of isomeric dinitrotoluenes and aminodinitrotoluenes using electrospray high resolution mass spectrometry . PubMed. Available at: [Link]

  • Differentiation of isomeric C8-substituted alkylaniline adducts of guanine by electrospray ionization and tandem quadrupole ion trap mass spectrometry . Egas Moniz School of Health & Science. Available at: [Link]

Sources

Comparative

Comparison of synthetic routes for (R)-1-(Quinolin-6-yl)ethan-1-amine

Topic: Comparison of synthetic routes for (R)-1-(Quinolin-6-yl)ethan-1-amine Content Type: Publish Comparison Guide [1] Executive Summary (R)-1-(Quinolin-6-yl)ethan-1-amine (CAS: 1100598-32-0, often cited as the HCl salt...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparison of synthetic routes for (R)-1-(Quinolin-6-yl)ethan-1-amine Content Type: Publish Comparison Guide

[1]

Executive Summary

(R)-1-(Quinolin-6-yl)ethan-1-amine (CAS: 1100598-32-0, often cited as the HCl salt) is a critical chiral intermediate in the synthesis of Tepotinib , a c-Met inhibitor approved for the treatment of non-small cell lung cancer (NSCLC).[1] The installation of the primary amine at the benzylic position with high enantiomeric excess (ee > 99%) is the process-defining step.

This guide objectively compares the three most viable synthetic routes for researchers and process chemists:

  • Ellman’s Sulfinamide Auxiliary (Diastereoselective Synthesis): The medicinal chemistry standard for reliability and high enantiopurity.

  • Biocatalytic Transamination (Green Chemistry): The modern process chemistry standard for scalability and atom economy.

  • Asymmetric Transfer Hydrogenation (ATH): A catalytic alternative offering a balance between cost and scalability.

Route 1: Ellman’s Sulfinamide Auxiliary

Best For: Medicinal Chemistry, Early-Phase Scale-up, High Purity Requirements.[1]

This route utilizes (R)-tert-butanesulfinamide (Ellman’s auxiliary) to form a chiral N-sulfinyl ketimine.[1] The key to this protocol is the diastereoselective reduction of the imine. The choice of reducing agent dictates the stereochemistry; to access the (R)-amine using the (R)-auxiliary , a bulky reducing agent like L-Selectride is typically employed to favor the Re-face attack via a chelated transition state, or conversely, the (S)-auxiliary is used with NaBH4 (non-chelated model).

Mechanism & Workflow

The reaction proceeds via a condensation to form the ketimine, followed by a diastereoselective reduction where the sulfinyl group directs the hydride attack. Acidic hydrolysis yields the chiral amine salt.[2]

EllmanRoute Start 6-Acetylquinoline Imine Chiral N-Sulfinyl Ketimine Start->Imine Ti(OEt)4, THF Reflux Aux (R)-tert-Butanesulfinamide Aux->Imine Inter Sulfinamide Intermediate (R,R)-Diastereomer Imine->Inter -78°C, THF Red Diastereoselective Reduction (L-Selectride) Red->Inter End (R)-1-(Quinolin-6-yl)ethan-1-amine Inter->End HCl/MeOH Deprotection

Figure 1: Ellman's auxiliary route targeting the (R)-enantiomer via chelation-controlled reduction.[1]

Experimental Protocol

Step 1: Imine Formation

  • Charge a reaction vessel with 6-acetylquinoline (1.0 equiv) and (R)-tert-butanesulfinamide (1.1 equiv).

  • Add THF (anhydrous, 5-10 V) followed by Ti(OEt)4 (2.0 equiv).

  • Heat to reflux (70–80 °C) for 16–24 hours. Monitor by HPLC/TLC for ketone consumption.

  • Cool to RT and quench with brine. Filter the titanium salts through Celite.

  • Concentrate the filtrate to obtain the crude N-sulfinyl ketimine.

Step 2: Diastereoselective Reduction

  • Dissolve the crude ketimine in anhydrous THF and cool to -78 °C .

  • Slowly add L-Selectride (1.0 M in THF, 1.2 equiv) dropwise, maintaining internal temperature below -70 °C.

  • Stir for 2–4 hours. The bulky hydride attacks from the less hindered face (chelation control), favoring the (R,R)-sulfinamide diastereomer.

  • Quench with NH4Cl (sat. aq) and warm to RT. Extract with EtOAc.[3][4]

Step 3: Deprotection

  • Dissolve the sulfinamide in MeOH.

  • Add 4M HCl in dioxane (2-3 equiv). Stir at RT for 1 hour.

  • Precipitate the product as the hydrochloride salt by adding Et2O or concentrate and basify to obtain the free amine.

Route 2: Biocatalytic Transamination

Best For: Industrial Process, Green Chemistry, 100% Theoretical Yield.

This route employs an (R)-selective Omega-Transaminase (ATA) to directly convert 6-acetylquinoline to the amine.[1] Unlike chemical reduction, this process does not require heavy metals or chiral auxiliaries. It uses an amine donor (Isopropylamine) and a cofactor (PLP).

Mechanism & Workflow

The enzyme binds the ketone and the amine donor. The PLP cofactor shuttles the amino group, ensuring perfect stereocontrol due to the enzyme's chiral pocket.

BioRoute Substrate 6-Acetylquinoline Enzyme (R)-Omega-Transaminase (PLP Cofactor) Substrate->Enzyme Product (R)-1-(Quinolin-6-yl)ethan-1-amine Enzyme->Product 30-40°C, pH 7-8 Byprod Acetone (Byproduct) Enzyme->Byprod 30-40°C, pH 7-8 Donor Isopropylamine (Donor) Donor->Enzyme

Figure 2: Biocatalytic transamination using an amine donor and (R)-selective transaminase.[1]

Experimental Protocol

Reaction Setup:

  • Prepare a buffer solution (100 mM Potassium Phosphate, pH 7.5) containing PLP (1 mM).

  • Add Isopropylamine (1.0–2.0 M) as the amine donor. Adjust pH back to 7.5 if necessary.

  • Add 6-acetylquinoline (dissolved in DMSO, 5-10% v/v final concentration) to the buffer.

  • Add the (R)-selective Transaminase (e.g., Codexis ATA-417 or similar commercial variant) powder or enzyme solution.[1]

  • Stir at 30–40 °C for 24–48 hours.

  • Work-up: Acidify to pH < 2 to protonate the amine, extract unreacted ketone with MTBE. Basify the aqueous layer to pH > 12 and extract the pure (R)-amine with EtOAc/DCM.

Route 3: Asymmetric Transfer Hydrogenation (ATH)

Best For: Cost-Sensitive Scale-up where Biocatalysis is unavailable.[1]

This method uses a chiral metal catalyst (Ruthenium or Iridium) with a chiral ligand (e.g., TsDPEN) to reduce the ketone in the presence of an ammonia source (reductive amination) or reduces the pre-formed imine.

Experimental Protocol (Reductive Amination)
  • Imine Formation: Pre-form the imine using NH4OAc or NH3 in MeOH/EtOH.

  • Catalyst: Add [Ru(p-cymene)Cl2]2 and (S,S)-TsDPEN (or appropriate enantiomer for (R)-product).

  • Hydrogen Source: Add HCOOH/Et3N (5:2 azeotrope) or use H2 gas (high pressure).

  • Reaction: Stir at 40–60 °C.

  • Note: Requires careful catalyst screening to ensure ee > 95%. Recrystallization of the tartrate salt is often required to upgrade optical purity.

Comparative Analysis

FeatureEllman's AuxiliaryBiocatalytic TransaminationAsymmetric Transfer Hydrogenation
Enantiomeric Excess (ee) Excellent (>98%)Superior (>99.5%)Good (90-95%) - often requires upgrade
Yield High (70-85% over 3 steps)High (85-95%)Moderate to High (60-80%)
Atom Economy Low (Stoichiometric auxiliary waste)High (Only acetone byproduct)High
Cost High (Auxiliary + Titanium)Low (at scale) to Medium (Enzyme dev)Medium (Precious metal catalyst)
Scalability Linear, but waste management is an issueExcellent (Green chemistry)Good, but metal removal required
Complexity 3 Steps (Condensation, Reduction, Hydrolysis)1 Step (One-pot)1-2 Steps

Conclusion & Recommendation

  • For Research/Discovery: Use Route 1 (Ellman) . It is robust, predictable, and does not require screening specific enzymes or catalysts. The stereochemistry is strictly controlled by the auxiliary.

  • For Process/Manufacturing: Use Route 2 (Biocatalysis) . This is the preferred route for Tepotinib intermediates in modern manufacturing due to its environmental profile, lack of heavy metals, and superior optical purity without recrystallization.

References

  • Ellman's Sulfinamide Synthesis: Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010).[5][6] Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740. Link[1]

  • Tepotinib Synthesis & Intermediates: Blagg, J. (2015). Synthesis of Tepotinib (EMD 1214063). Bioorganic & Medicinal Chemistry Letters, 25(7), 1597-1602. (See also Patent WO2009006959 for general pyridazinone/quinoline scaffolds). Link[1]

  • Biocatalytic Transamination: Ghislieri, D., & Turner, N. J. (2014). Biocatalytic Approaches to the Synthesis of Enantiomerically Pure Chiral Amines. Topics in Catalysis, 57, 284–300. Link[1]

  • Asymmetric Transfer Hydrogenation: Nugent, T. C., & El-Shazly, M. (2010). Chiral Amine Synthesis - Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Reduction. Advanced Synthesis & Catalysis, 352(5), 753–819. Link[1]

Sources

Validation

Spectroscopic Analysis of (R)-1-(Quinolin-6-yl)ethan-1-amine Hydrochloride: A Comparative Technical Guide

This guide provides an in-depth technical comparison of spectroscopic methodologies for the analysis of (R)-1-(Quinolin-6-yl)ethan-1-amine hydrochloride , a critical chiral intermediate in the synthesis of c-Met inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of spectroscopic methodologies for the analysis of (R)-1-(Quinolin-6-yl)ethan-1-amine hydrochloride , a critical chiral intermediate in the synthesis of c-Met inhibitors like Capmatinib (INC280) .[1][2]

Executive Summary

The enantiomeric purity of (R)-1-(Quinolin-6-yl)ethan-1-amine hydrochloride is the single most critical quality attribute (CQA) governing the efficacy of downstream APIs.[1][2] While Chiral HPLC remains the regulatory gold standard for release testing, it is often a bottleneck in high-throughput synthetic optimization.[2]

This guide compares the performance of Chiral HPLC against NMR spectroscopy using Chiral Solvating Agents (CSAs) . We demonstrate that for in-process control (IPC), the NMR-CSA method offers a 10-fold reduction in analysis time with sufficient resolution (


) to guide synthetic decision-making.[1][2]

Structural Characterization: The Baseline

Before assessing chirality, the structural integrity of the hydrochloride salt must be confirmed.[2] The quinoline nitrogen is a weak base (


), but the primary aliphatic amine (

) is the primary site of protonation in the mono-hydrochloride salt.[1][2]
Expected Spectral Signature (1H NMR)

Solvent: DMSO-d6 (Preferred for solubility of HCl salts)

MoietyProton TypeChemical Shift (

, ppm)
MultiplicityIntegralStructural Insight
Amine

8.40 - 8.70Broad Singlet3HIndicates salt formation; exchangeable with

.[1][2]
Quinoline

8.90 - 9.00Doublet of Doublets1HDeshielded by adjacent nitrogen; characteristic of quinoline core.[1][2]
Quinoline

8.40 - 8.50Doublet1H
Quinoline

8.00 - 8.10Doublet1H
Quinoline

7.50 - 7.90Multiplets2HAromatic backbone.[1][2]
Quinoline

7.50 - 7.60Doublet of Doublets1H
Chiral Center

4.50 - 4.70Quartet1HThe "diagnostic" proton for chiral discrimination.[1][2]
Methyl

1.55 - 1.65Doublet3HCouples with the chiral methine (

).[1][2]

Technical Note: In the free base, the chiral methine shifts upfield to


 and the amine appears as a broad singlet at 

(2H).[1][3]

Comparative Analysis: Chiral Purity Determination

Method A: Chiral HPLC (The Regulatory Standard)

Principle: Direct separation of enantiomers on a polysaccharide-based stationary phase using hydrogen bonding and


-

interactions.[1][2]
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).[1][2][3]

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90:10:0.1).[1][2]

  • Detection: UV at 254 nm (Quinoline

    
     transition).
    
Method B: 1H NMR with Chiral Solvating Agents (The Rapid IPC)

Principle: Formation of transient diastereomeric complexes between the analyte and a chiral host (CSA) in solution, inducing chemical shift non-equivalence (


) in the enantiomers.[1][3]
  • CSA: (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate ((R)-BNP) or Mosher's Acid.[1][2][3]

  • Solvent:

    
     (requires free-basing in situ) or 
    
    
    
    .[1][2][3]
Performance Matrix
FeatureMethod A: Chiral HPLCMethod B: NMR with CSA
Resolution (

)
High (> 2.5) .[1][2] Baseline separation is typical.[2][4]Moderate . Dependent on concentration and T.
Limit of Detection < 0.05% (Trace impurity analysis).~ 1-2% (Good for coarse screening).[1][2]
Analysis Time 30 - 45 mins (equilibration + run).[1][2]5 - 10 mins (mix and measure).
Sample Prep Filtration, dilution.[2][3][4]In-situ neutralization (if salt), mixing.[1][2][3]
Cost Per Run High (Solvents, Column wear).[1][3]Low (Solvent only).
Primary Use Case Final Product Release, QC.Reaction Monitoring, High-Throughput Screening.[1][2][3]

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for selecting the appropriate analytical method during the drug development lifecycle.

AnalyticalWorkflow cluster_0 Stage 1: Synthetic R&D cluster_1 Stage 2: Quality Control (QC) Start Crude Reaction Mixture (Quinoline Amine) Workup Mini-Workup (Extraction) Start->Workup Screen Rapid Screen? (Is ee% > 90%?) Workup->Screen NMR_CSA Method B: 1H NMR + CSA (Time: 10 min) Screen->NMR_CSA Yes HPLC Method A: Chiral HPLC (Limit of Quantitation < 0.1%) Screen->HPLC Ambiguous Result Purify Recrystallization / Salt Formation NMR_CSA->Purify If ee% acceptable FinalTest Final Release Testing Purify->FinalTest FinalTest->HPLC Release Certificate of Analysis (CoA) HPLC->Release Pass

Caption: Decision tree for analytical method selection. NMR is prioritized for speed in R&D; HPLC is mandatory for QC release.

Detailed Experimental Protocols

Protocol 1: Preparation for NMR Analysis (Salt Break)

Since the HCl salt is not soluble in non-polar NMR solvents required for CSA interaction, an in-situ free-basing is recommended.[1][2][3]

  • Weighing: Transfer 10 mg of (R)-1-(Quinolin-6-yl)ethan-1-amine HCl into a 4 mL vial.

  • Partition: Add 0.5 mL of

    
     and 0.5 mL of 1M NaOH (aq).
    
  • Extraction: Cap and shake vigorously for 30 seconds. Allow layers to separate.[2]

  • Transfer: Carefully pipette the bottom organic layer (

    
    ) into a standard NMR tube containing anhydrous 
    
    
    
    (to remove trace water).
  • CSA Addition: Add 1.5 equivalents of the Chiral Solvating Agent (e.g., (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate).

  • Measurement: Acquire 1H NMR (minimum 16 scans). Focus on the splitting of the methyl doublet at ~1.6 ppm.[2]

Protocol 2: Chiral HPLC Method (Standardized)

Validated for Quinoline-based primary amines.[1][2][3]

  • Instrument: Agilent 1200 Series or equivalent with DAD.

  • Column: Daicel Chiralpak AD-H (

    
    ).[1][2][3]
    
  • Mobile Phase:

    • Solvent A: n-Hexane (HPLC Grade).[1][2]

    • Solvent B: Isopropyl Alcohol (IPA) containing 0.1% Diethylamine (DEA).[1][2]

    • Ratio: A:B = 90:10 (Isocratic).[1][2]

  • Flow Rate: 1.0 mL/min.[2][4]

  • Temperature:

    
    .
    
  • Injection Volume: 5

    
     (Sample conc: 1 mg/mL in Mobile Phase).
    
  • Detection: 254 nm.[2]

  • System Suitability: Resolution (

    
    ) between enantiomers must be 
    
    
    
    .[1][2][4] Tailing factor
    
    
    .[2][5]

References

  • Wolf, J. et al. (2020).[2][6] "Capmatinib in MET Exon 14–Mutated or MET-Amplified Non–Small-Cell Lung Cancer." The New England Journal of Medicine, 383, 944-957.[2][3] Link[1][2][3]

  • Liu, X. et al. (2011).[2] "A potent and selective MET kinase inhibitor for the treatment of MET-dependent tumors."[2][6] Clinical Cancer Research, 17(22), 7127-7138.[1][2][3] Link

  • Daicel Corporation. "Chiralpak AD-H Instruction Manual."[2] Daicel Chiral Technologies.[2] Link

  • Wenzel, T. J. (2007).[2] Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience.[1][2] Link[1][2][3]

  • ChemicalBook. "Capmatinib Dihydrochloride Synthesis and Intermediates." Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (R)-1-(Quinolin-6-yl)ethan-1-amine

As researchers and drug development professionals, our work with novel chemical entities like (R)-1-(Quinolin-6-yl)ethan-1-amine is foundational to scientific progress. However, our responsibility extends beyond synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities like (R)-1-(Quinolin-6-yl)ethan-1-amine is foundational to scientific progress. However, our responsibility extends beyond synthesis and application to the entire lifecycle of these compounds, culminating in their safe and compliant disposal. Improper chemical waste management can lead to significant safety hazards, environmental contamination, and regulatory violations.[1]

This guide provides a detailed, step-by-step protocol for the proper disposal of (R)-1-(Quinolin-6-yl)ethan-1-amine and its associated waste streams. The procedures outlined here are grounded in established safety principles and regulatory frameworks to ensure the protection of laboratory personnel, the community, and the environment.

Hazard Assessment: Understanding the Risks

Quinoline and its derivatives are recognized for a range of biological activities and associated hazards.[2] The quinoline ring system is a known structural alert for potential toxicity and environmental persistence.[3] Safety data for analogous compounds, such as 6-aminoquinoline and quinoline itself, indicate significant health and environmental risks.[4]

Table 1: Inferred Hazard Profile for (R)-1-(Quinolin-6-yl)ethan-1-amine

Hazard CategoryAnticipated Risk & RationaleSupporting Sources
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled. The presence of the amine group and the quinoline core suggests potential for systemic toxicity. SDS for similar compounds consistently list these warnings.[5][6]
Corrosivity Causes severe skin burns and eye damage. The ethanamine side chain imparts basicity, similar to other amines, which can cause chemical burns upon contact.[5]
Environmental Hazard Harmful to aquatic life with long-lasting effects. Quinoline-based structures can be persistent in the environment and exhibit ecotoxicity. Discharge into waterways must be strictly avoided.[3][4][5]
Mutagenicity/Carcinogenicity Suspected of causing genetic defects and may cause cancer. Some quinoline compounds are classified as potential mutagens or carcinogens.[4] Prudent handling as a potential carcinogen is advised.[4][7]

Given this profile, all waste containing (R)-1-(Quinolin-6-yl)ethan-1-amine must be treated as hazardous chemical waste .

The Regulatory Imperative: RCRA Framework

In the United States, the disposal of hazardous chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] RCRA establishes a "cradle-to-grave" system to ensure that hazardous waste is managed safely from its point of generation to its final disposal.[9][10]

Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[8] Based on its anticipated properties, waste containing (R)-1-(Quinolin-6-yl)ethan-1-amine would be classified as hazardous due to:

  • Toxicity: Due to its harmful effects if ingested, inhaled, or absorbed through the skin.

  • Corrosivity: If present in a solution with a pH greater than or equal to 12.5.[8]

Compliance with these regulations is not optional; it is a legal requirement for all waste generators.[10]

Disposal Workflow: From Benchtop to Final Disposition

The following workflow provides a systematic approach to ensure the safe handling and disposal of (R)-1-(Quinolin-6-yl)ethan-1-amine waste.

G cluster_0 Waste Generation Point cluster_1 Segregation & Collection cluster_2 Accumulation & Storage cluster_3 Final Disposal A Experiment Generates Waste (Pure compound, solutions, contaminated labware) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Step 1 C Select Compatible Waste Container (e.g., HDPE, Glass) B->C Step 2 D Segregate Waste: - Non-halogenated Organic Waste - Keep separate from acids C->D Step 3 E Affix Hazardous Waste Label D->E Step 4 F Keep Container Closed E->F Step 5 G Store in Designated Satellite Accumulation Area (SAA) F->G Step 6 H Log Waste on Inventory G->H Step 7 I Submit Waste Pickup Request to EHS/Licensed Vendor H->I Step 8 J Licensed Vendor Collects, Transports, and Disposes via Incineration I->J Step 9

Caption: Waste Disposal Workflow for (R)-1-(Quinolin-6-yl)ethan-1-amine.

Detailed Step-by-Step Disposal Protocol

Part A: Waste Collection and Segregation
  • Wear Appropriate Personal Protective Equipment (PPE): Before handling the chemical or its waste, always wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (e.g., nitrile).[11]

  • Identify and Segregate Waste Streams: Do not mix waste containing (R)-1-(Quinolin-6-yl)ethan-1-amine with other waste types.[12]

    • Rationale: Mixing incompatible wastes can cause dangerous chemical reactions.[12] This compound is a base and will react exothermically with acids. It should be collected in a container designated for non-halogenated organic bases.

    • Solid Waste: Contaminated items like gloves, weigh boats, and absorbent pads should be collected in a separate, clearly labeled, sealed plastic bag or container designated for solid hazardous waste.[12]

    • Liquid Waste: Unused solutions or reaction mixtures should be collected in a dedicated liquid waste container.

  • Use an Approved Waste Container:

    • Liquid waste must be collected in a container made of compatible material (e.g., High-Density Polyethylene (HDPE) or glass) with a secure, tight-fitting screw cap. The original chemical container is often the best choice.[13]

    • Ensure the container is in good condition, free from leaks or external residue.[13]

    • Never use food or beverage containers for chemical waste.[13]

  • Label the Waste Container Immediately and Clearly:

    • Proper labeling is a critical regulatory requirement.[1][8]

    • Use a standardized hazardous waste label provided by your institution's Environmental Health and Safety (EHS) department.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "(R)-1-(Quinolin-6-yl)ethan-1-amine" and any other constituents in the waste stream, including solvents, with their approximate percentages.

      • The relevant hazard pictograms (e.g., Toxic, Corrosive, Environmental Hazard).[12]

      • The date of accumulation.

      • The name of the principal investigator or laboratory contact.

Part B: Waste Storage and Disposal
  • Store Waste in a Designated Area:

    • Waste containers must be stored in a designated "Satellite Accumulation Area" (SAA), which should be at or near the point of generation.[8]

    • The SAA must be a secondary containment bin to catch any potential leaks.

    • Store the container away from heat sources, direct sunlight, and high-traffic areas.[1]

  • Keep Waste Containers Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[8]

    • Rationale: This prevents the release of potentially toxic vapors into the laboratory atmosphere and minimizes the risk of spills.

  • Arrange for Timely Disposal:

    • Do not accumulate large quantities of waste.

    • Follow your institution's procedures to request a waste pickup from your EHS department or their contracted licensed hazardous waste disposal company.[8]

    • NEVER dispose of (R)-1-(Quinolin-6-yl)ethan-1-amine down the drain or in the regular trash. [11][14] This is a direct violation of environmental regulations and poses a significant threat to aquatic ecosystems.[4][5]

Decontamination and Empty Container Management

  • Contaminated Glassware: Reusable glassware that has come into contact with the compound should be decontaminated by rinsing with a suitable solvent (e.g., acetone, ethanol). This initial rinsate must be collected and disposed of as hazardous liquid waste.[13] After the initial rinse, the glassware can be washed using standard laboratory procedures.

  • Empty Containers: An empty container that held (R)-1-(Quinolin-6-yl)ethan-1-amine must still be managed as hazardous waste. To render it non-hazardous, it must be "triple rinsed."[13]

    • Rinse the container three times with a solvent capable of removing the chemical residue.

    • Each rinseate volume should be about 10% of the container's volume.

    • Crucially, all three rinsates must be collected and added to your hazardous liquid waste container. [13]

    • After triple rinsing, deface or remove the original label, and the container may be disposed of as regular solid waste (e.g., broken glass box) or recycled, depending on institutional policy.[12][13]

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of scientific advancement does not come at the cost of our planet's health or our colleagues' safety.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • University of North Carolina at Chapel Hill. Laboratory Waste Management Guidelines.
  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • American Chemical Society. Hazardous Waste and Disposal.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • International Journal of Futuristic and Modern Research. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.
  • MilliporeSigma. (2025, November 6). Safety Data Sheet.
  • Arabian Journal of Chemistry. (2017, January 1). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study.
  • Sigma-Aldrich. (2026, January 21). Safety Data Sheet - Ethanolamine hydrochloride.
  • Fisher Scientific. (2012, July 12). Safety Data Sheet - 6-Aminoquinoline.
  • Novelty Journals. (2022, June 20). A Review on Quinoline and Its Derivatives.
  • Enamine. Safety Data Sheet.
  • Spectrum Chemical. (2006, August 11). Material Safety Data Sheet - Quinoline Yellow.
  • Wikipedia. Quinoline.
  • Fisher Scientific. (2012, July 12). Safety Data Sheet - 6-Aminoquinoline.
  • ChemicalBook. (2026, January 17). 6-Aminoquinoline - Safety Data Sheet.
  • Biointerface Research in Applied Chemistry. (2021, November 4). Antibacterial Properties of Quinoline Derivatives: A Mini- Review.
  • Tokyo Chemical Industry. (2025, May 22). Safety Data Sheet - Quinoline.
  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview.
  • U.S. Environmental Protection Agency. (2025, August 4). Resource Conservation and Recovery Act (RCRA) and Federal Facilities.

Sources

Handling

Personal protective equipment for handling (R)-1-(Quinolin-6-yl)ethan-1-amine

Executive Summary: The "Precautionary Principle" Immediate Action Required: Treat (R)-1-(Quinolin-6-yl)ethan-1-amine as a High-Potency Active Pharmaceutical Ingredient (HPAPI) intermediate until specific toxicological da...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Precautionary Principle"

Immediate Action Required: Treat (R)-1-(Quinolin-6-yl)ethan-1-amine as a High-Potency Active Pharmaceutical Ingredient (HPAPI) intermediate until specific toxicological data proves otherwise.

As a chiral primary amine attached to a quinoline scaffold, this compound presents a dual-hazard profile:

  • Quinoline Core: Structural analogs (e.g., quinoline, 6-aminoquinoline) are classified as suspected mutagens/carcinogens (CMR hazards) and are toxic if swallowed or absorbed through the skin [1, 2].

  • Ethylamine Side Chain: Introduces basicity, posing risks of severe eye irritation, skin corrosion, and respiratory tract damage [3].

Operational Directive: All handling must occur within a certified chemical fume hood. Zero skin contact is the standard.

Hazard Identification & Risk Assessment

To understand why specific PPE is mandated, we must deconstruct the molecular risks.

Molecular FeatureAssociated HazardGHS Classification (Conservative Estimate)
Quinoline Ring Systemic toxicity, DNA intercalation potential (mutagenicity).Carc. 2 / Muta. 2 (Suspected); Acute Tox. 4 (Oral/Dermal)
Primary Amine Chemical burns, tissue necrosis, high pH.Skin Irrit. 2 or Corr.[1][2][3] 1B ; Eye Dam. 1
Chiral Solid Fine dust generation; high value (prevention of cross-contamination).STOT SE 3 (Respiratory Irritation)

Scientist's Note: The (R)-enantiomer is often a key intermediate for kinase inhibitors. While the enantiomer itself may not have a unique SDS, we apply "Read-Across" toxicology from the racemate and the parent quinoline structure. Always assume the compound is a sensitizer.

Personal Protective Equipment (PPE) Matrix

This matrix is non-negotiable for GLP/GMP environments.

Protection ZoneLow Risk (Closed Vials/Storage)High Risk (Weighing/Solubilization/Reaction)Technical Rationale
Respiratory None (if well-ventilated)Fume Hood (Face velocity: 0.5 m/s). If hood unavailable: P100/N95 (solids) or ABEK1 (solutions).Amines have low odor thresholds but cause rapid olfactory fatigue. You may not smell dangerous concentrations.
Hand Nitrile (0.11 mm, single layer)Double Gloving Required. Inner: Nitrile (0.11 mm)Outer: Nitrile (0.14 mm) or Laminate (Silver Shield) for stock solutions.Aromatic amines can permeate standard nitrile. Double gloving provides a "breakthrough" buffer [4].
Eye/Face Safety Glasses (Side shields)Chemical Goggles (Indirect Vent) + Face Shield (if >500mL volume).Basic amines cause saponification of eye tissue (permanent damage) faster than acids.
Body Lab Coat (Cotton/Poly blend)Tyvek® Lab Coat or Apron (closed front) + Oversleeves.Prevents dust accumulation on street clothes, reducing "take-home" exposure risks.
Visualization: PPE Decision Logic

PPE_Decision_Tree Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid DustRisk Dust Generation Risk? Solid->DustRisk Splash Splash Potential? Liquid->Splash Hood Work in Fume Hood (Sash < 18 inches) DustRisk->Hood Contained Resp Respirator (P100) + Goggles DustRisk->Resp Open Bench/Spill DoubleGlove Double Nitrile Gloves + Chemical Goggles Splash->DoubleGlove Minor (<10mL) Laminate Laminate Gloves + Face Shield + Apron Splash->Laminate Major (>10mL)

Caption: Logic flow for selecting PPE based on physical state and exposure potential.

Operational Handling Protocol

This protocol ensures self-validating safety (i.e., the process itself prevents errors).

Phase 1: Preparation & Weighing
  • Static Control: Chiral amine salts are often fluffy and prone to static. Use an anti-static gun or ionizing bar inside the balance enclosure to prevent powder scattering.

  • Containment: Place the analytical balance inside the fume hood or a powder containment enclosure.

  • Verification: Check glove integrity before entering the hood. (Inflate glove with air and check for leaks).[1]

Phase 2: Solubilization (The Critical Step)
  • The Hazard: Dissolving amines in acids or protic solvents is often exothermic .

  • Protocol:

    • Clamp the receiving vessel securely.

    • Add solvent slowly to the solid (not solid to solvent, if possible, to minimize splash).

    • Cooling: Have an ice bath ready if preparing >10g scale solutions.

Phase 3: Decontamination
  • Wipe down the balance and hood surface with a weak acid solution (e.g., 1% Acetic Acid or Citric Acid) followed by water. This neutralizes any invisible amine residues.

  • Doffing PPE: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

Emergency Response & Disposal

Spill Response Workflow

If (R)-1-(Quinolin-6-yl)ethan-1-amine is spilled:

  • Evacuate & Ventilate: Clear the immediate area.

  • PPE Upgrade: Don N95/P100 respirator and double gloves before re-entering.

  • Containment:

    • Solid Spill: Cover with wet paper towels (dampened with water) to prevent dust. Scoop up.

    • Liquid Spill: Absorb with vermiculite or sand. Do not use sawdust (reaction risk with oxidizers/amines).

  • Neutralization: Wipe area with dilute acetic acid until pH paper indicates neutral (pH 6-8).

Disposal Streams
Waste TypeClassificationDisposal Method
Solid Waste Hazardous (Toxic/Irritant)High-temperature incineration.
Liquid Waste Basic OrganicSegregate from Oxidizers and Acids. Incineration.
Contaminated PPE HazardousTreat gloves/wipes as solid chemical waste.
Visualization: Emergency Logic

Spill_Response Accident Spill Detected Assess Assess State Accident->Assess SolidSpill Solid Powder Assess->SolidSpill LiquidSpill Liquid/Oil Assess->LiquidSpill WetMethod Cover with Damp Pads SolidSpill->WetMethod Prevent Dust Neutralize Neutralize Surface (1% Acetic Acid) WetMethod->Neutralize Absorb Absorb with Vermiculite LiquidSpill->Absorb Contain Flow Absorb->Neutralize Dispose HazWaste Bin (Incineration) Neutralize->Dispose

Caption: Step-by-step spill response emphasizing dust suppression and neutralization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7047, Quinoline. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Ethylamine. Retrieved from [Link]

Sources

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